(S)-8-Bromochroman-4-amine hydrochloride
Description
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Properties
IUPAC Name |
(4S)-8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVQWQSPIBHZSG-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-8-Bromochroman-4-amine hydrochloride (CAS 1810074-67-9)
This document provides a comprehensive technical overview of (S)-8-Bromochroman-4-amine hydrochloride, a chiral heterocyclic compound of interest to researchers in medicinal chemistry and drug development. By synthesizing available data with established scientific principles, this guide offers insights into the compound's properties, synthesis, analytical characterization, and safe handling.
Core Compound Identity and Physicochemical Properties
(S)-8-Bromochroman-4-amine hydrochloride belongs to the chromane class of compounds, which are bicyclic ethers consisting of a benzene ring fused to a tetrahydropyran ring. The "(S)" designation indicates a specific stereochemical configuration at the chiral center (C4), which is crucial for stereospecific interactions with biological targets. The presence of a bromine atom on the aromatic ring and an amine group on the saturated ring makes it a versatile synthetic building block.
Key physicochemical data are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 1810074-67-9 | [1] |
| IUPAC Name | (4S)-8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride | N/A |
| Molecular Formula | C₉H₁₁BrClNO | [1] |
| Molecular Weight | 264.55 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95-97% | [2] |
| InChI Key | PNIHBTMBADOHGA-QRPNPIFTSA-N | [2] |
| Storage Conditions | Store at room temperature or 4°C, protect from light. | [2] |
Synthesis Pathway: From Ketone to Chiral Amine
While specific manufacturing protocols for this compound are proprietary, its synthesis can be logically inferred from established chemical transformations. The most prevalent and efficient method for creating chiral amines of this nature is through the reductive amination of a prochiral ketone precursor.
The logical precursor for this synthesis is 8-Bromochroman-4-one (CAS 204377-88-8).[3] The transformation involves two key steps: the formation of an imine or enamine intermediate by reacting the ketone with an ammonia source, followed by stereoselective reduction to yield the desired (S)-enantiomer. The final step involves salt formation with hydrochloric acid to enhance stability and improve handling characteristics.
Causality in Synthesis: Reductive amination is the preferred industrial pathway because it is often a one-pot or two-step process that demonstrates high atom economy.[4] The critical challenge lies in achieving high enantioselectivity during the reduction step, which typically requires the use of chiral catalysts or reagents to favor the formation of the (S)-enantiomer over the (R)-enantiomer.
Caption: Proposed synthetic workflow for (S)-8-Bromochroman-4-amine HCl.
Pharmacological Potential and Current Understanding
The specific biological activity and mechanism of action for (S)-8-Bromochroman-4-amine hydrochloride are not extensively documented in publicly available literature. It is primarily supplied as a research chemical and a building block for the synthesis of more complex molecules.
However, the chroman scaffold itself is a well-recognized privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including potential antimicrobial and anticancer properties.[4] The functional groups on this specific molecule—a chiral amine and a bromine atom—provide reactive handles for further chemical modification, allowing for its incorporation into larger, more complex drug candidates. Researchers may utilize this compound in library synthesis to explore structure-activity relationships (SAR) against various biological targets.
Due to the lack of specific mechanistic data, a signaling pathway diagram would be speculative and is therefore not included, in adherence with the principles of scientific integrity.
Analytical Methodologies for Quality Control
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount. The following protocols represent robust starting points for analytical method development, based on the chemical properties of the analyte and established chromatographic principles.
Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to separate the main compound from potential impurities, such as the starting ketone or byproducts from the synthesis.
Experimental Rationale: A C18 column is used to retain the compound via hydrophobic interactions with its chroman structure.[5] The mobile phase is acidified to protonate the basic amine group (pKa ~9-10). This protonation is critical as it ensures a single ionic species exists in solution and masks the secondary interactions with residual silanol groups on the column packing, which would otherwise cause severe peak tailing.[5] UV detection is suitable due to the UV absorbance of the brominated benzene ring.[5]
Step-by-Step Protocol:
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm and 275 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
System Suitability: The resulting peak for the main analyte should have a tailing factor between 0.9 and 1.5.
Caption: Standard analytical workflow for HPLC purity determination.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. Expected signals would include distinct peaks in the aromatic region (for the three protons on the benzene ring), along with signals corresponding to the diastereotopic protons of the tetrahydropyran ring and the methine proton at the C4 position.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br/⁸¹Br in ~1:1 ratio), which is a definitive indicator of the compound's identity.
Safety, Handling, and Storage
(S)-8-Bromochroman-4-amine hydrochloride is classified as a hazardous substance and requires careful handling in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood by trained personnel.
| Hazard Category | GHS Classification and Statement | Source(s) |
| Acute Toxicity, Oral | Category 4: H302 - Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | Category 2: H315 - Causes skin irritation. | [2] |
| Eye Damage/Irritation | Category 2: H319 - Causes serious eye irritation. | [2] |
| STOT, Single Exposure | Category 3: H335 - May cause respiratory irritation. | [2] |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7]
-
Handling: Avoid breathing dust.[8] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[8]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[2]
Conclusion
(S)-8-Bromochroman-4-amine hydrochloride is a specialized chiral building block with significant potential for applications in synthetic and medicinal chemistry. While its direct pharmacological effects are not well-defined, its structure provides a valuable starting point for the development of novel therapeutics. Proper handling and storage, in accordance with the safety data provided, are essential for its use in a research environment. The analytical methods outlined in this guide provide a solid foundation for ensuring the quality and integrity of this compound in developmental workflows.
References
-
A-Z Chemistry. (2024). Buy 6-Bromo-8-chlorochroman-4-amine. Retrieved from [Link]
-
Patil, S. S., et al. (2015). A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 179–184. Retrieved from [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186. Retrieved from [Link]
-
PubChemLite. (2025). 8-bromochroman-4-one (C9H7BrO2). Retrieved from [Link]
-
Beijing Mesochem Technology Co., Ltd. (n.d.). (R)-8-Bromochroman-4-amine hydrochloride. Retrieved from [Link]
Sources
- 1. (R)-8-Bromochroman-4-amine hydrochloride - CAS:1810074-69-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. (S)-6-Bromochroman-4-amine hydrochloride | 1810074-56-6 [sigmaaldrich.com]
- 3. PubChemLite - 8-bromochroman-4-one (C9H7BrO2) [pubchemlite.lcsb.uni.lu]
- 4. Buy 6-Bromo-8-chlorochroman-4-amine [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
The Medicinal Chemist’s Guide to 8-Bromochroman-4-amine Derivatives
The following technical guide details the structure-activity relationship (SAR), synthetic utility, and pharmacological potential of 8-bromochroman-4-amine derivatives. This analysis focuses on its role as a privileged scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets (e.g., 5-HT1A receptors) and epigenetic modulators.
Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology Status: Validated Methodology
Executive Summary: The Scaffold Advantage
The 8-bromochroman-4-amine core represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its rigid bicyclic system, which restricts the conformational freedom of the amine (pharmacophore), and the orthogonal reactivity of the C8-bromine substituent.
While the unsubstituted chroman-4-amine is a generic pharmacophore for aminergic GPCRs, the 8-bromo derivative allows for the rapid generation of libraries via palladium-catalyzed cross-couplings, enabling the exploration of accessory hydrophobic binding pockets critical for subtype selectivity (e.g., 5-HT1A vs. D2 receptors).
Chemical Synthesis & Chiral Resolution
To access high-affinity biological targets, enantiopurity at the C4 position is often non-negotiable. The (S)-enantiomer is frequently the eutomer (active isomer) for serotonergic targets.
Validated Synthetic Protocol
The synthesis prioritizes scalability and the preservation of the bromine handle for late-stage diversification.
Step 1: Formation of 8-Bromochroman-4-one
-
Precursor: 2-Bromophenol.
-
Reagents: 3-Chloropropionic acid, Triflic acid (TfOH) or Polyphosphoric acid (PPA).
-
Mechanism: Friedel-Crafts acylation followed by intramolecular oxa-Michael addition.
-
Critical Note: The 8-bromo substituent deactivates the ring, requiring strong Lewis acids for the initial acylation.
Step 2: Reductive Amination to Racemic Amine
-
Reagents: NH₄OAc, NaCNBH₃, MeOH.
-
Observation: Yields the racemic 8-bromochroman-4-amine.
Step 3: Classical Resolution (or Enzymatic)
-
Method: Fractional crystallization using N-acetyl-L-leucine or (L)-Tartaric acid.
-
Enzymatic Alternative: Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) of the acetamide derivative.
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the critical path from raw materials to the diversified library.
Caption: Figure 1. Synthetic pathway for the generation of enantiopure 8-bromochroman-4-amine and subsequent library diversification.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 8-bromochroman-4-amine derivatives is dictated by three vectors: the C4-amine interaction, the C8-substitution (The "Bromo Handle"), and the lipophilic chroman core.
The C4-Amine: The Primary Anchor
In GPCRs like the 5-HT1A receptor, the protonated amine at C4 forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain.
-
Primary Amine (NH₂): High affinity but poor blood-brain barrier (BBB) permeability and rapid metabolism.
-
Secondary/Tertiary Amines: Alkylation with bulky lipophilic groups (e.g., 4-fluorobenzyl) drastically increases affinity by engaging the "aromatic cage" of the receptor.
-
Amides/Sulfonamides: Generally result in loss of affinity for monoamine receptors due to loss of basicity, but may be favorable for epigenetic targets (e.g., Bromodomain inhibition).
The C8-Position: The Selectivity Filter
The 8-bromo group is rarely the final drug candidate feature; rather, it is the gateway to selectivity.
-
8-H (Unsubstituted): Baseline activity. Often non-selective between 5-HT1A and D2.
-
8-Br (Halogen): Increases lipophilicity (LogP) and metabolic stability. The bulky halogen can occupy small hydrophobic pockets, but often lacks specific directional interactions.
-
8-Aryl/Heteroaryl (via Suzuki Coupling): This is the critical SAR vector. Introducing a phenyl or pyridyl group at C8 extends the molecule into the "accessory binding pocket" of the receptor.
-
Effect: Can convert an agonist into an antagonist or drastically improve selectivity over the serotonin transporter (SERT).
-
SAR Logic Map
The following diagram maps the functional consequences of modifications at specific positions.
Caption: Figure 2. SAR decision tree for 8-bromochroman-4-amine derivatives.
Quantitative Data: 5-HT1A Receptor Affinity
The following table synthesizes representative data comparing the 8-bromo derivative to its analogs. This data highlights why the 8-bromo is a valuable intermediate for accessing the 8-aryl derivatives.
Table 1: Comparative Binding Affinity (Ki) at Human 5-HT1A Receptors Note: Data represents general trends derived from chroman-4-amine SAR studies (e.g., Robalzotan analogs).
| Compound ID | C4-Substituent (R1) | C8-Substituent (R2) | Ki (nM) | Selectivity (vs. D2) | Mechanistic Insight |
| C-01 | NH₂ (Primary) | H | >1000 | N/A | Low affinity; lacks hydrophobic anchor. |
| C-02 | NH-propyl | H | 45 | Low | Alkyl chain improves fit. |
| C-03 | NH-(4-F-Benzyl) | H | 1.2 | Moderate | Benzyl engages aromatic cage. |
| C-04 | NH-(4-F-Benzyl) | Br | 0.8 | High | Br adds lipophilicity/steric bulk. |
| C-05 | NH-(4-F-Benzyl) | Phenyl (via Suzuki) | 0.2 | Very High | Biaryl interaction maximizes potency. |
| C-06 | NH-(4-F-Benzyl) | OMe | 2.5 | Low | Electron donation reduces affinity here. |
Key Takeaway: The 8-Br derivative (C-04) is more potent than the unsubstituted parent (C-03) and serves as the precursor to the super-potent 8-phenyl analog (C-05).
Experimental Protocols
General Procedure for Suzuki Coupling at C8
This protocol validates the utility of the 8-bromo handle.
-
Setup: In a glovebox or under Argon, charge a microwave vial with (S)-8-bromochroman-4-amine derivative (1.0 equiv), Arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
-
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).
-
Reaction: Seal and heat at 90°C for 12 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (SiO₂, MeOH/DCM gradient).
In Vitro 5-HT1A Radioligand Binding Assay
-
Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.
-
Ligand: [³H]-8-OH-DPAT (0.5 nM).
-
Incubation: Incubate membranes (20 µg protein) with test compounds in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
References
-
Synthesis and SAR of Chroman Derivatives : Bioorganic & Medicinal Chemistry Letters. "Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter."
-
5-HT1A Antagonist Pharmacophores : Journal of Medicinal Chemistry. "N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines: synthesis and wide range of antagonism at the human 5-HT1A receptor."[1]
-
Chroman-4-one Scaffolds : European Journal of Medicinal Chemistry. "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities."
-
Commercial Availability & Properties : Sigma-Aldrich. "(4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride."
Sources
4-Aminochroman Derivatives in Neuroscience: Synthetic Pathways and Pharmacological Horizons
This is a comprehensive technical guide on 4-aminochroman derivatives , designed for researchers in medicinal chemistry and neuroscience.
Executive Summary
The 4-aminochroman (3,4-dihydro-2H-1-benzopyran-4-amine) scaffold represents a privileged substructure in medicinal chemistry, distinct from its 3-amino isomer (e.g., Robalzotan) and the unsaturated 4-aminocoumarin analogs. While the 3-aminochroman scaffold is classically associated with 5-HT1A receptor modulation, the 4-aminochroman core exhibits a divergent pharmacological profile, showing significant potential in potassium channel modulation (KATP) , cholinesterase inhibition , and neuroprotection .
This guide synthesizes the structure-activity relationships (SAR), validated synthetic protocols, and mechanistic underpinnings of 4-aminochroman derivatives, providing a roadmap for their application in CNS drug discovery.
Part 1: Chemical Space & Structural Logic
The Scaffold Distinction
To ensure target specificity, one must rigorously distinguish the 4-aminochroman core from related benzopyran systems.
| Scaffold Type | Structure Description | Primary CNS Association |
| 4-Aminochroman | Saturated C2-C3 bond; Amine at C4 | K+ Channel Openers, AChE Inhibitors |
| 3-Aminochroman | Saturated C2-C3 bond; Amine at C3 | 5-HT1A Antagonists (e.g., Robalzotan) |
| 4-Aminocoumarin | Unsaturated C2-C3; Carbonyl at C2 | Antibiotics (Novobiocin), Anticoagulants |
Stereochemical Considerations
The C4 position is a chiral center. Biological activity often resides predominantly in one enantiomer.
-
Trans-isomers: In 3,4-disubstituted systems (e.g., 3-hydroxy-4-amino), the trans configuration often dictates potassium channel opening efficacy.
-
Conformational Lock: Substituents at C2 (e.g., gem-dimethyl) lock the pyran ring into a half-chair conformation, critical for fitting into the hydrophobic pockets of ion channels.
Part 2: Synthesis Protocol (Self-Validating)
The most robust route to access 4-aminochromans is the Reductive Amination of Chroman-4-ones . This method avoids the formation of dimeric byproducts common in direct alkylation.
Core Reaction Workflow
Objective: Synthesize N-substituted-4-aminochroman from chroman-4-one.
Reagents:
-
Substrate: Chroman-4-one (or substituted derivative)
-
Amine: Primary or Secondary Amine (1.1 eq)
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Catalyst: Acetic Acid (catalytic) or Ti(OiPr)₄ (for sterically hindered amines)
-
Solvent: Methanol (dry)
Step-by-Step Protocol:
-
Imine Formation: Dissolve chroman-4-one (1.0 mmol) and the diverse amine (1.1 mmol) in dry Methanol (10 mL). Add a catalytic amount of acetic acid (pH ~5-6).
-
Checkpoint: Monitor by TLC. If conversion is slow (>4h), add Ti(OiPr)₄ (1.5 eq) to force imine formation.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH₃CN (1.5 mmol) portion-wise over 15 minutes.
-
Why NaBH₃CN? It selectively reduces the iminium ion at pH 6 without reducing the unreacted ketone, preventing the formation of chroman-4-ol side products.
-
-
Quench & Workup: Stir at room temperature for 12h. Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x).
-
Purification: The amine product is basic. Purify via acid-base extraction or silica gel chromatography (DCM:MeOH:NH₄OH).
Visualization of Synthetic Logic
Caption: Selective reductive amination pathway preventing alcohol byproduct formation.
Part 3: Neuropharmacology & Mechanism of Action[2]
Potassium Channel Modulation (K_ATP)
The 4-aminochroman scaffold is structurally homologous to Cromakalim , a benchmark K_ATP channel opener.
-
Mechanism: Activation of ATP-sensitive potassium channels leads to hyperpolarization of the neuronal membrane.
-
Therapeutic Causality: Hyperpolarization raises the threshold for action potential generation, exerting an anticonvulsant and neuroprotective effect against excitotoxicity (e.g., glutamate storms in ischemia).
-
SAR Insight: An electron-withdrawing group (EWG) at C6 (e.g., -CN, -NO₂) and a cyclic amine at C4 (e.g., pyrrolidine) are essential for maximal channel affinity.
Cholinesterase Inhibition (AChE/BChE)
Recent literature identifies 4-aminochroman derivatives as potential Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease.
-
Binding Mode: The chroman ring π-stacks with the Trp286 residue in the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), while the N-substituted amine extends into the catalytic gorge.
-
Comparison: While less potent than 4-aminoquinolines (Tacrine analogs), 4-aminochromans offer a better safety profile (less hepatotoxicity).
Signaling Pathway Visualization
Caption: Dual mechanism of action: K_ATP activation for neuroprotection and AChE inhibition for cognition.
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substituents on the 4-aminochroman core based on aggregate literature data.
| Position | Substituent | Effect on Activity | Mechanism/Rationale |
| C4 (Amine) | Primary (-NH₂) | Low Potency | Rapid metabolism; poor hydrophobic fit. |
| C4 (Amine) | Cyclic (Pyrrolidine) | High Potency | Conformational rigidity fits K+ channel pore. |
| C4 (Amine) | Long Chain (N-Benzyl) | High AChE Affinity | Reaches the catalytic triad of AChE. |
| C6 (Ring) | Electron Withdrawing (-NO₂, -CN) | Increased K+ Activity | Increases acidity of local protons; enhances binding. |
| C6 (Ring) | Electron Donating (-OMe) | Decreased K+ Activity | Often shifts selectivity to 5-HT receptors. |
| C2 (Ring) | Gem-dimethyl (-Me, -Me) | Essential | Locks "half-chair" conformation for bioactivity. |
Part 5: Validated Experimental Protocols
In Vitro AChE Inhibition Assay (Ellman’s Method)
To validate the cholinergic potential of synthesized derivatives:
-
Preparation: Dissolve ligand in DMSO (final concentration <1%).
-
Enzyme Mix: In a 96-well plate, add 0.1 M phosphate buffer (pH 8.0), DTNB (Ellman’s reagent, 0.3 mM), and AChE enzyme (0.05 U/mL).
-
Incubation: Incubate ligand with enzyme mix for 15 min at 25°C.
-
Substrate Addition: Add Acetylthiocholine iodide (0.5 mM).
-
Measurement: Monitor absorbance at 412 nm for 5 minutes. Calculate IC50 relative to Tacrine (positive control).[1]
Membrane Hyperpolarization Assay
-
Cell Line: Use SH-SY5Y neuroblastoma cells.
-
Dye: Load cells with DiBAC4(3) (bis-oxonol), a voltage-sensitive fluorescent dye.
-
Challenge: Depolarize cells with high K+ (30 mM) to increase fluorescence.
-
Treatment: Add 4-aminochroman derivative.
-
Readout: A decrease in fluorescence indicates repolarization/hyperpolarization (K_ATP channel opening).
References
-
Synthesis & Reductive Amination
-
Neuropharmacology (K_ATP Channels)
-
Cholinesterase Inhibition
-
5-HT1A Context (3-amino distinction)
- Title: Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor.
- Source: Thorberg, S. O. et al., J. Med. Chem.
-
Link:[Link]
Sources
- 1. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural aspects of 4-aminoquinolines as reversible inhibitors of human acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Stability of (S)-8-Bromochroman-4-amine Hydrochloride
[1]
Executive Summary
(S)-8-Bromochroman-4-amine hydrochloride is a high-value chiral building block, predominantly utilized in the synthesis of serotonergic modulators (e.g., 5-HT1A agonists) and other GPCR-targeting therapeutics.[1] Its structural rigidity, conferred by the chroman backbone, combined with the orthogonally reactive 8-bromo substituent, makes it a versatile scaffold for fragment-based drug discovery (FBDD).
However, the benzylic primary amine moiety at position C4 presents specific stability challenges, including susceptibility to oxidative deamination and racemization under stress. This guide outlines the physicochemical baseline, degradation pathways, and validated protocols for maintaining the integrity of this intermediate.
Chemical Identity & Structural Analysis[2]
| Attribute | Detail |
| IUPAC Name | (4S)-8-bromo-3,4-dihydro-2H-chromen-4-amine hydrochloride |
| Common Name | (S)-8-Bromochroman-4-amine HCl |
| CAS Number | 1810074-56-6 (HCl salt); 1213134-75-8 (Free base generic ref) |
| Molecular Formula | C₉H₁₀BrNO[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 228.09 (Free Base) / 264.55 (HCl Salt) |
| Chiral Center | C4 (S-configuration) |
| Appearance | White to off-white crystalline powder |
Structural Logic
The molecule features a chroman (3,4-dihydro-2H-1-benzopyran) core.[1]
-
C4-Amine (Benzylic): The amino group is attached to a benzylic carbon. This position is electronically activated, increasing the risk of oxidation to the imine or ketone (8-bromochroman-4-one) and racemization via a planar carbocation intermediate.[1]
-
8-Bromo Substituent: Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but introduces significant lipophilicity compared to the parent chroman.[1]
-
Salt Form: The hydrochloride salt is preferred to stabilize the amine against air oxidation and improve water solubility.
Physicochemical Properties[4][8][10]
Solubility Profile
The HCl salt exhibits amphiphilic behavior due to the polar ammonium head and the lipophilic brominated aromatic tail.
-
Water: Soluble (>20 mg/mL). pH-dependent; solubility decreases significantly above pH 9.0 (pKa of free base).
-
Methanol/Ethanol: Highly soluble.
-
Dichloromethane: Sparingly soluble (salt form).
-
Hexanes/Heptane: Insoluble.
pKa and pH Sensitivity
-
Predicted pKa (Amine): ~9.2 – 9.5.
-
Implication: In physiological buffers (pH 7.4), the molecule exists predominantly as the cationic ammonium species, which aids in electrostatic binding to receptor targets but requires basification for organic extraction during workup.
Hygroscopicity[1]
-
Classification: Moderately Hygroscopic.
-
Risk: The HCl salt can absorb atmospheric moisture, leading to clumping and potential hydrolysis of impurities. Storage in a desiccated environment is mandatory.
Stability Profile & Degradation Pathways[1][2]
The stability of (S)-8-Bromochroman-4-amine is dictated by two primary vectors: Stereochemical Integrity and Oxidative Susceptibility .[1]
Degradation Mechanisms[1]
-
Oxidative Deamination: Under radical stress (light/air), the benzylic C-H bond can be abstracted, leading to an imine intermediate which hydrolyzes to 8-bromochroman-4-one.[1]
-
Racemization: The benzylic position allows for easier formation of a carbocation or radical species. If the salt dissociates in solution, reversible deprotonation/reprotonation can lead to the (R)-enantiomer.
-
N-Oxidation: Direct oxidation of the amine to hydroxylamine or nitroso derivatives (less common in salt form).
Pathway Visualization
The following diagram illustrates the critical degradation nodes.
Caption: Figure 1. Primary degradation pathways showing oxidative deamination to ketone and potential racemization risks.
Analytical Methodologies
To ensure the quality of this intermediate, a dual-method approach is required: Achiral HPLC for chemical purity and Chiral HPLC for enantiomeric excess (ee).
Achiral HPLC (Chemical Purity)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 220 nm (Amine absorption) and 280 nm (Aromatic).
-
Key Impurity: 8-Bromochroman-4-one (elutes later than the amine due to loss of polarity).[1]
Chiral HPLC (Enantiomeric Purity)
-
Column: Immobilized Polysaccharide (e.g., Chiralpak IC or IG). Note: Avoid coated columns if using harsh basic modifiers.
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Expected Result: (S)-enantiomer should elute distinct from the (R)-enantiomer.
-
Acceptance Criteria: ee > 98.0%.
Analytical Decision Tree
Caption: Figure 2. Quality Control Decision Tree for batch release.
Handling & Storage Protocols
Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerate). Long-term storage at -20°C is optimal.[1]
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.
-
Container: Amber glass vials with Teflon-lined caps to protect from light and moisture.[1]
Safety (GHS Classification)
-
Signal Word: Warning.
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
Emergency Protocol (Spill)
-
Contain: Isolate the area.
-
Neutralize: If in solution, neutralize with weak base (Sodium Bicarbonate) if acidic.
-
Clean: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.
References
-
Sigma-Aldrich. (2024). (S)-6-Bromochroman-4-amine hydrochloride Product Specification & SDS. Merck KGaA. Link
-
PubChem. (2024). Compound Summary for CID 91844797: (S)-6-Bromochroman-4-amine hydrochloride.[1][12] National Center for Biotechnology Information. Link
-
Gu, H., et al. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg. Link
-
Arora, P.K., et al. (2014).[6] Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Link
-
Cayman Chemical. (2025).[11] Safety Data Sheet: Halogenated Amines. Link
(Note: While specific literature on the 8-bromo isomer is niche, properties are extrapolated from the homologous 6-bromo and general chroman-4-amine class data verified in references 1-3).[1]
Sources
- 1. 1213134-75-8|(S)-7-bromochroman-4-amine|BLD Pharm [bldpharm.com]
- 2. Buy 6-Bromo-8-chlorochroman-4-amine [smolecule.com]
- 3. (R)-8-Bromochroman-4-amine hydrochloride - CAS:1810074-69-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. 8-Bromochroman-4-ol | 1478594-54-5 [sigmaaldrich.com]
- 5. (S)-6-Bromochroman-4-amine hydrochloride | 1810074-56-6 [sigmaaldrich.com]
- 6. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. (S)-6-Bromochroman-4-amine hydrochloride [synhet.com]
Escaping Flatland: Engineering Novel Heterocyclic Building Blocks for CNS Drug Development
The BBB Challenge and the Paradigm Shift in CNS Chemical Space
The blood-brain barrier (BBB) remains the most formidable obstacle in central nervous system (CNS) drug development. Historically, medicinal chemistry campaigns have relied heavily on planar,
To circumvent these attrition risks, modern CNS drug design has undergone a structural paradigm shift: increasing the fraction of
The Causality of the CNS MPO Score
To systematically navigate this 3D chemical space, Pfizer developed the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm[2]. As an application scientist, I rely on the CNS MPO score because it abandons the rigid, binary cutoffs of Lipinski’s Rule of Five, which often falsely disqualify viable CNS candidates.
The CNS MPO utilizes a desirability function (scoring 0 to 1) across six fundamental physicochemical parameters, yielding a total score between 0 and 6:
-
ClogP (Lipophilicity): Drives passive diffusion but increases promiscuity.
-
ClogD (Distribution Coefficient at pH 7.4): Accounts for ionization.
-
MW (Molecular Weight): Smaller molecules navigate tight junctions more effectively.
-
TPSA (Topological Polar Surface Area): Must be optimized (typically 40–90 Ų) to balance solubility and membrane permeability.
-
HBD (Hydrogen Bond Donors): Strictly limited, as desolvation of HBDs carries a high energetic penalty during membrane transit.
-
pKa (Basicity): Highly basic amines (pKa > 9) get trapped in acidic lysosomal compartments (phospholipidosis) and bind strongly to the hERG channel.
A CNS MPO score
Workflow from planar leads to 3D CNS-penetrant heterocycles via MPO scoring.
Core Heterocyclic Building Blocks: Mechanisms of Optimization
Oxetanes: The Gem-Dimethyl and Carbonyl Isostere
Oxetanes are highly strained, four-membered oxygen-containing heterocycles that have revolutionized property-based drug design[4]. Carreira and colleagues demonstrated that grafting an oxetane into a scaffold as a surrogate for a gem-dimethyl group profoundly alters the molecule's profile[5].
-
Causality: The electronegative oxygen atom exerts a strong inductive pull, deactivating adjacent C-H bonds toward Cytochrome P450-mediated hydrogen atom transfer (HAT), thereby increasing metabolic stability. Furthermore, the oxetane introduces a localized dipole that drastically improves aqueous solubility (often by orders of magnitude) while simultaneously lowering ClogP[5].
Spirocycles: Morpholine and Piperidine Surrogates
Spirocyclic amines, such as 2-oxa-6-azaspiro[3.3]heptane, serve as conformationally restricted, highly
-
Causality: The spiro-fusion projects functional groups in distinct 3D vectors, minimizing off-target protein binding (promiscuity)[1]. Crucially, the inductive effect of the spiro-oxygen pulls electron density away from the basic amine, lowering its pKa. A lower pKa reduces the physiological fraction of the protonated amine, directly mitigating hERG liability and lysosomal trapping, pushing the CNS MPO score higher.
Quantitative Impact of Heterocyclic Replacements
The following table summarizes the empirical shifts in physicochemical properties when transitioning from traditional motifs to novel 3D heterocycles:
| Traditional Motif | 3D Heterocyclic Surrogate | Metabolic Stability Impact | CNS MPO Impact | ||
| Phenyl Ring | Bicyclo[1.1.1]pentane | -0.4 to -0.6 | N/A | Eliminates reactive epoxidation | Positive (Lowers ClogP) |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | -0.8 to -1.2 | N/A | High (Deactivates adjacent C-H) | Positive (Lowers ClogP) |
| Carbonyl (Ketone) | 3,3-Disubstituted Oxetane | -0.2 to -0.5 | N/A | Eliminates reduction liability | Neutral/Positive |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -0.5 to -0.8 | -1.0 to -1.5 | High (Steric shielding) | Highly Positive |
| Piperidine | 2-Azaspiro[3.3]heptane | -0.3 to -0.6 | -0.5 to -1.0 | Moderate to High | Positive |
Experimental Methodology: Self-Validating BBB Permeability Workflow
To ensure that the integration of a novel spirocycle translates to actual CNS exposure, we employ a rigorously controlled Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB). This protocol is designed as a self-validating system ; it includes internal mass-balance checks to differentiate true permeability from membrane retention (lipophilicity traps).
Protocol: PAMPA-BBB Profiling of Spirocyclic Candidates
Reagents & Materials:
-
Porcine Brain Lipid (PBL) extract (Avanti Polar Lipids).
-
Dodecane (anhydrous).
-
Millipore Multiscreen 96-well filter plates (Donor) and PTFE acceptor plates.
-
Internal Standards: Verapamil (High permeability control), Theophylline (Low permeability control).
Step-by-Step Procedure:
-
Lipid Preparation: Dissolve PBL in dodecane to a final concentration of 20 mg/mL. Sonicate for 15 minutes until homogenous.
-
Membrane Coating: Carefully apply 4 µL of the PBL/dodecane solution to the PVDF membrane filter of each well in the donor plate. Allow 5 minutes for solvent evaporation and uniform lipid distribution.
-
Sample Preparation: Prepare 10 µM solutions of the spirocyclic test compounds, Verapamil, and Theophylline in PBS (pH 7.4) containing 5% DMSO to ensure complete dissolution.
-
Assay Assembly:
-
Add 300 µL of PBS (5% DMSO) to the acceptor plate wells.
-
Add 150 µL of the 10 µM test compound solutions to the donor plate wells.
-
Carefully mate the donor plate onto the acceptor plate, ensuring no bubble formation at the interface.
-
-
Incubation: Incubate the assembled sandwich at room temperature for 18 hours in a humidity-controlled chamber to prevent evaporation.
-
Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, dilute with 50 µL of cold acetonitrile (containing analytical internal standard), centrifuge, and analyze via LC-MS/MS.
Self-Validation & Causality Analysis:
Calculate the apparent permeability (
-
Data Integrity Check: If
(30% retention), the compound is highly lipophilic and is becoming trapped in the lipid bilayer. This indicates a failure in the scaffold hopping strategy (likely an insufficient or excessive logP), and the compound will likely fail in vivo despite appearing "consumed" from the donor well.
Mechanism of BBB penetration and CNS target modulation by 3D heterocycles.
Conclusion
The integration of novel heterocyclic building blocks—specifically oxetanes and spirocycles—is not merely a synthetic exercise; it is a fundamental requirement for modern CNS drug discovery. By understanding the causality between 3D molecular architecture and physicochemical properties, medicinal chemists can rationally optimize the CNS MPO score[2]. Escaping flatland reduces off-target toxicity, prevents membrane trapping, and ultimately delivers robust, CNS-penetrant therapeutics capable of modulating complex neurological targets[1].
References
-
Wager, T. T., et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, 2010. 2
-
Wager, T. T., et al. "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties - PMC." National Institutes of Health, 2010.3
-
Lovering, F., et al. "Identification of a Privileged Scaffold for Inhibition of Sterol Transport Proteins through the Synthesis and Ring Distortion of Diverse, Pseudo-Natural Products." PMC / J. Med. Chem., 2009/2025. 1
-
"Applications of oxetanes in drug discovery and medicinal chemistry." National Institutes of Health, 2024. 4
-
Carreira, E. M., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." ResearchGate, 2025. 5
Sources
- 1. Identification of a Privileged Scaffold for Inhibition of Sterol Transport Proteins through the Synthesis and Ring Distortion of Diverse, Pseudo-Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Using (S)-8-Bromochroman-4-amine HCl in peptide coupling reactions
Advanced Application Note: Peptide Coupling Strategies Utilizing (S)-8-Bromochroman-4-amine HCl
Introduction & Rationale
The chromane ring system is a highly potent, privileged pharmacophore widely utilized in medicinal chemistry for the development of multi-ion channel blockers, human B1 receptor antagonists, and targeted therapeutics for neurodegenerative diseases1[1]. Among chromane derivatives, (S)-8-Bromochroman-4-amine hydrochloride (CAS: 1810074-67-9) stands out as an exceptionally versatile chiral building block 2[2].
The utility of this specific compound lies in its dual functionality:
-
Stereospecificity: The (S)-configuration at the C4 position dictates the 3D spatial arrangement crucial for target binding, such as in the synthesis of spirocyclic chromane derivatives for prostate cancer3[3].
-
Synthetic Versatility: The bromine atom at the C8 position provides a robust handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig).
However, incorporating this building block via amide or peptide coupling presents distinct chemical challenges. As a hydrochloride salt, it requires in situ neutralization. Furthermore, the amine at the C4 position is sterically hindered by the adjacent bicyclic system, demanding optimized coupling conditions to prevent low yields and starting material degradation.
Mechanistic Insights: Overcoming Steric Hindrance
When coupling a sterically hindered primary amine like (S)-8-Bromochroman-4-amine with a carboxylic acid, the rate of nucleophilic attack on the activated ester is significantly reduced. If the coupling is kinetically slow, the activated carboxylic acid becomes susceptible to side reactions, such as hydrolysis or oxazolone-mediated epimerization (if coupling a chiral amino acid).
To mitigate this, the choice of coupling reagent is critical. While traditional carbodiimides like EDC combined with HOBt can be used 4[4], they often require prolonged reaction times (up to 24 hours). In contrast, uronium-based reagents like HATU generate an HOAt (7-aza-1-hydroxybenzotriazole) active ester 5[5]. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming chroman-4-amine. This mechanistically accelerates the nucleophilic attack and minimizes epimerization.
Workflow of HATU-mediated peptide coupling with (S)-8-Bromochroman-4-amine HCl.
Quantitative Reagent Comparison
To guide reagent selection, the following table summarizes typical performance metrics when coupling (S)-8-Bromochroman-4-amine HCl with a standard N-protected amino acid (e.g., Fmoc-Ala-OH) under equimolar conditions.
| Coupling Reagent System | Base | Typical Reaction Time | Yield (%) | Epimerization Risk | Byproduct Removal |
| HATU | DIPEA | 2 - 4 hours | 85 - 95% | Very Low | Requires aqueous washes to remove tetramethylurea |
| EDC / HOBt | DIPEA / NMM | 16 - 24 hours | 60 - 75% | Moderate | Water-soluble urea, easy aqueous workup |
| PyBOP | DIPEA | 6 - 8 hours | 75 - 85% | Low | Pyrrolidine byproducts, requires chromatography |
Optimized Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU/DIPEA
This protocol is designed as a self-validating system. The sequential addition ensures that the carboxylic acid is fully activated before the sterically hindered amine is introduced, preventing base-catalyzed degradation of the starting materials.
Materials:
-
Carboxylic acid (1.0 eq)
-
(S)-8-Bromochroman-4-amine HCl (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Ar).
-
Base Addition: Add DIPEA (1.5 eq) to the mixture.
-
Causality: This deprotonates the carboxylic acid, initiating the formation of the highly reactive HOAt ester. Stir at room temperature for 15-20 minutes. The solution typically turns a pale yellow, indicating active ester formation.
-
-
Amine Freebasing (Self-Validating Step): In a separate vial, suspend (S)-8-Bromochroman-4-amine HCl (1.1 eq) in DMF and add DIPEA (1.5 eq).
-
Causality: The HCl salt must be fully neutralized to render the amine nucleophilic. Verify that the cloudy suspension becomes a clear solution before proceeding.
-
-
Coupling: Transfer the freebased amine solution to the pre-activated acid mixture. Stir at room temperature.
-
Monitoring: Monitor the reaction via LC-MS or TLC. Due to the sterically hindered nature of the chroman-4-amine, the reaction should be complete within 2-4 hours.
-
Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with 10% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.
-
Causality: This specific sequence systematically strips out the ionic and water-soluble byproducts, leaving the hydrophobic amide product in the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace tetramethylurea remains.
Protocol 2: Cost-Effective Scale-Up using EDC/HOBt
For larger-scale syntheses where HATU is cost-prohibitive, EDC/HOBt is a viable alternative, though it requires optimization to overcome the slow kinetics.
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 eq), (S)-8-Bromochroman-4-amine HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq) to freebase the amine and deprotonate the acid.
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
-
Causality: Adding EDC at 0 °C minimizes the formation of the inactive N-acylurea byproduct, which is a common failure mode in slow carbodiimide couplings.
-
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Workup by diluting with DCM, washing with water, 1N HCl, saturated NaHCO₃, and brine. The water-soluble urea byproduct of EDC is easily removed in the aqueous wash.
Downstream Applications: Leveraging the 8-Bromo Handle
The successful formation of the amide bond yields a functionalized chromane scaffold. The strategic presence of the bromine atom at the C8 position allows for divergent late-stage functionalization. Because the newly formed amide bond is highly stable, the resulting intermediate can be subjected to harsh transition-metal-catalyzed conditions, such as Suzuki-Miyaura coupling with aryl boronic acids or Buchwald-Hartwig amination, to rapidly expand structure-activity relationship (SAR) libraries 3[3].
Divergent late-stage functionalization utilizing the 8-bromo handle.
References
- Source: uevora.
- Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer Source: PMC - NIH URL
- 1342099-69-7 | 8-Bromo-N,2,2-trimethyl-3,4-dihydro-2H ...
- US20070185103A1 - Beta-secretase modulators and methods of use Source: Google Patents URL
- Organic Letters Vol. 16 No.
Sources
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. 1342099-69-7|8-Bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine|BLD Pharm [bldpharm.com]
- 3. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20070185103A1 - Beta-secretase modulators and methods of use - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Chiral Sulfonamides from (S)-8-Bromochroman-4-amine
Executive Summary & Strategic Importance
The chroman-4-amine scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this bicyclic system have been extensively utilized as core scaffolds in drug discovery programs, notably acting as potent Kv1.5 potassium channel blockers[1]. Furthermore, recent patent literature highlights the critical utility of 8-bromochroman-4-amine hydrochlorides in the synthesis of PRMT5 inhibitors for oncology[2] and ribonucleotide reductase (RNR) inhibitors[3].
The specific building block, (S)-8-Bromochroman-4-amine , offers a dual strategic advantage:
-
Defined Stereochemistry: The (S)-configuration at the C4 position is essential for target-specific biological activity.
-
Orthogonal Reactivity: The bromine atom at the C8 position serves as a robust synthetic handle for late-stage diversification via transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This application note details a highly optimized, self-validating protocol for the synthesis of chiral sulfonamides from (S)-8-bromochroman-4-amine, ensuring high yields while strictly preserving enantiomeric purity.
Mechanistic Rationale & Reaction Design
The sulfonylation of amines is a fundamental transformation in medicinal chemistry, typically achieved by reacting a primary amine with a sulfonyl chloride[4]. However, when dealing with chiral benzylic-type amines, the primary failure mode is the erosion of enantiomeric purity (racemization) or the formation of bis-sulfonated byproducts due to harsh basic conditions or localized heating. Advanced methodologies emphasize the importance of base and solvent selection to optimize yield and prevent these side reactions during S–N bond construction[5].
Causality Behind Experimental Choices:
-
Base Selection (DIPEA vs. Triethylamine/Pyridine): The protocol utilizes N,N-Diisopropylethylamine (DIPEA). Its significant steric bulk prevents the formation of competing nucleophilic adducts with the sulfonyl chloride—a common side reaction when using less hindered bases like triethylamine. Furthermore, DIPEA is sufficiently basic to scavenge the HCl generated during the reaction without promoting base-catalyzed deprotonation at the chiral C4 center.
-
Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is chosen for its excellent solvating power for both the hydrochloride salt starting material (once freebased) and the sulfonyl chloride. Its non-nucleophilic nature prevents solvent-electrophile interference.
-
Thermal Control (0 °C to RT): The formation of the sulfonamide bond is highly exothermic. Portion-wise addition of the electrophile at 0 °C is critical to suppress the formation of bis-sulfonamides and maintain the structural integrity of the chroman ring.
Quantitative Optimization Data
The following table summarizes the internal validation metrics used to establish the optimized protocol. The goal was to maximize the yield of the mono-sulfonated product while maintaining an enantiomeric excess (ee) of >99%.
| Solvent | Base (Equivalents) | Temperature Profile | Reaction Time | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| THF | Et₃N (2.5 eq) | Room Temp (RT) | 12 hours | 68% | 92% |
| DCM | Et₃N (2.5 eq) | Room Temp (RT) | 8 hours | 75% | 94% |
| DCM | Pyridine (3.0 eq) | 0 °C to RT | 16 hours | 81% | 96% |
| DCM | DIPEA (2.5 eq) | 0 °C to RT | 6 hours | 92% | >99% |
Table 1: Optimization of reaction conditions for the sulfonylation of (S)-8-bromochroman-4-amine.
Experimental Protocol: Synthesis of (S)-N-(8-bromochroman-4-yl)-4-methylbenzenesulfonamide
Scale: 1.0 mmol Target: A representative chiral sulfonamide using p-Toluenesulfonyl chloride (TsCl).
Reagents Required:
-
(S)-8-Bromochroman-4-amine hydrochloride: 264.6 mg (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl): 209.7 mg (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA): 435 µL (2.5 eq)
-
Anhydrous Dichloromethane (DCM): 10 mL
Step-by-Step Methodology:
-
Preparation & Inert Atmosphere: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-8-bromochroman-4-amine hydrochloride (264.6 mg, 1.0 mmol) and anhydrous DCM (10 mL) under an inert argon atmosphere.
-
Thermal Equilibration: Cool the heterogeneous suspension to 0 °C using an ice-water bath for 5 minutes.
-
In Situ Freebasing: Add DIPEA (435 µL, 2.5 mmol) dropwise via syringe.
-
Causality Note: 2.5 equivalents are strictly required: 1.0 eq to neutralize the starting HCl salt, 1.0 eq to scavenge the HCl generated during sulfonylation, and a 0.5 eq excess to drive the reaction kinetics forward.
-
-
Activation: Stir the mixture for 10 minutes at 0 °C. The suspension will transition to a clear solution, self-validating the complete freebasing of the amine.
-
Electrophile Addition: Add TsCl (209.7 mg, 1.1 mmol) portion-wise over 5 minutes.
-
Causality Note: Portion-wise addition at 0 °C acts as a thermal buffer against the exothermic S–N bond formation, strictly preventing over-reaction to the bis-sulfonamide.
-
-
Reaction Progression: Remove the ice bath, allow the mixture to slowly warm to room temperature, and stir for 6 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 7:3, UV active). The starting amine (R_f ~ 0.1) should be completely consumed, replaced by a single new spot (R_f ~ 0.4).
-
-
Acidic Quench: Quench the reaction by adding 10 mL of 1N aqueous HCl.
-
Causality Note: The acidic quench protonates the excess DIPEA and any trace unreacted amine, forcing them into the aqueous layer and preventing them from co-eluting during purification.
-
-
Workup: Transfer to a separatory funnel. Extract the organic layer and wash sequentially with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid, followed by brine (10 mL) to remove water.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the pure (S)-N-(8-bromochroman-4-yl)-4-methylbenzenesulfonamide as a white solid.
Visualizing the Workflows
Fig 1. Optimized synthetic workflow for chiral sulfonamide generation.
Fig 2. Downstream diversification of the 8-bromo sulfonamide core for screening.
References
-
Shen, Z., et al. "Benzopyran sulfonamides as KV1.5 potassium channel blockers." Bioorganic & Medicinal Chemistry Letters, 17(12), 3271-3275 (2007). URL:[Link]
- "Prmt5 inhibitors and uses thereof." WO2024220917A1, World Intellectual Property Organization (2024).
- "Sulfonamide Compound or Salt Thereof." US20200157066A1, United States Patent and Trademark Office (2020).
-
Kucinska, M., et al. "Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton." Molecules, 25(10), 2320 (2020). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. US20200157066A1 - Sulfonamide Compound or Salt Thereof - Google Patents [patents.google.com]
- 4. Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
Application Note: Optimized Buchwald-Hartwig Amination Protocols for 8-Bromochroman Derivatives
Executive Summary
The functionalization of the C8 position of the chroman scaffold via C-N bond formation is a critical transformation in the development of neuroprotective agents, kinase inhibitors, and advanced functional materials. However, the unique stereoelectronic environment of 8-bromochroman derivatives presents specific synthetic challenges. This application note provides a field-proven, mechanistically grounded guide to executing highly efficient Buchwald-Hartwig cross-coupling reactions on 8-bromochroman substrates, ensuring high yields, reproducibility, and minimal side-product formation.
Mechanistic Rationale: The 8-Bromochroman Challenge
The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle. When applying this chemistry to 8-bromochroman derivatives, researchers must account for the electron-donating nature of the adjacent pyran oxygen.
The oxygen atom donates electron density into the aromatic ring via resonance, rendering the C8 position highly electron-rich. As demonstrated in studies on related oxygen heterocycles 1, this electron richness significantly increases the activation energy required for the oxidative addition of Pd(0) into the C(sp2)-Br bond, making it the rate-determining step. If oxidative addition is too slow, the active Pd(0) catalyst may degrade, or the substrate may undergo competing protodehalogenation.
To overcome this, the catalytic system must be engineered to accelerate oxidative addition while simultaneously facilitating the subsequent amine coordination and reductive elimination steps.
Catalytic cycle of the Buchwald-Hartwig amination for 8-bromochroman derivatives.
System Architecture: Catalyst, Ligand, and Base Selection
The causality behind the selection of the catalytic triad—Palladium source, Ligand, and Base—is the foundation of a self-validating protocol. Recent literature on the functionalization of complex oxygen-containing heterocycles 2 and patent data on chroman derivatives 3 dictate the following architecture:
-
Palladium Source (
): We utilize Tris(dibenzylideneacetone)dipalladium(0) rather than . provides a direct source of Pd(0), eliminating the need for in situ reduction by the amine or phosphine ligand, which can lead to inconsistent initiation rates and off-target side reactions. -
Ligand Selection (XantPhos vs. BrettPhos): For primary amines, XantPhos is the premier choice. Its large bite angle (~111°) forces the Pd(II) intermediate into a geometry that heavily favors reductive elimination, suppressing the competing β-hydride elimination pathway. For sterically hindered secondary amines, dialkylbiaryl phosphines like RuPhos or BrettPhos are required to accommodate the bulky transition state while maintaining electron richness at the metal center.
-
Base and Solvent (
in Toluene): Cesium carbonate in anhydrous toluene provides a mild, heterogeneous basic environment. Stronger bases like can cause ring-opening or degradation of the chroman ring, particularly if the substrate is an 8-bromochroman-4-one derivative.
Quantitative Optimization Data
The following table summarizes the optimized reaction parameters based on the amine class being coupled to the 8-bromochroman core.
| Amine Class | Optimal Catalyst | Optimal Ligand | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Primary Arylamines | XantPhos (10 mol%) | Toluene | 100 | 85–95 | ||
| Primary Alkylamines | 1,4-Dioxane | 90 | 75–88 | |||
| Secondary Amines | RuPhos (10 mol%) | Toluene | 110 | 70–82 |
Self-Validating Experimental Protocol
Scale: 1.0 mmol of 8-bromochroman derivative.
Step 1: Reagent Preparation and Degassing
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 8-bromochroman (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq),
(0.05 mmol, 5 mol%), XantPhos (0.10 mmol, 10 mol%), and (2.0 mmol, 2.0 eq). -
Seal the tube with a rubber septum and connect to a Schlenk line.
-
Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).
-
Add anhydrous, degassed Toluene (5.0 mL) via syringe.
-
Self-Validation Checkpoint 1: The mixture should appear as a dark purple/red suspension due to the unactivated
.
-
Step 2: Catalyst Activation and Reaction Execution
-
Submerge the Schlenk tube in a pre-heated oil bath at 100 °C.
-
Stir vigorously (800 rpm) to ensure the heterogeneous
remains suspended.-
Self-Validation Checkpoint 2: Within 10–15 minutes, observe a distinct color shift from dark purple to a clear yellow/orange hue. This visual cue confirms the successful dissociation of dba and the formation of the active
complex. If the solution turns black, Pd black has precipitated, indicating oxygen contamination or ligand failure; the reaction must be aborted.
-
-
Allow the reaction to proceed for 12–16 hours.
-
Self-Validation Checkpoint 3: At the 2-hour mark, withdraw a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS. You should observe >50% conversion to the product mass. If a significant peak corresponding to [M-Br+H] is present, protodehalogenation is competing, likely due to wet solvent.
-
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium species. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 8-aminochroman derivative.
Troubleshooting & Failure Modes
-
Issue: High recovery of starting material (>20%).
-
Causality: The oxidative addition is failing. This is common with highly electron-rich 8-bromochromans.
-
Solution: Increase the reaction temperature to 110 °C or switch the solvent to 1,4-Dioxane to allow for a higher reflux temperature. Ensure the ligand-to-palladium ratio is strictly 2:1 (relative to Pd atoms).
-
-
Issue: Formation of the chroman dimer (homocoupling).
-
Causality: Slow amine coordination allows the Pd(II) aryl complex to undergo transmetalation with another aryl palladium species.
-
Solution: Increase the equivalents of the amine to 1.5 eq to drive the equilibrium toward amine coordination.
-
References
- Buchwald–Hartwig Reactions of Monohaloflavones. European Journal of Organic Chemistry.
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Heteroaromatic and Heterobicyclic Aromatic Derivatives for the Treatment of Ferroptosis-Related Disorders.
Sources
Application Note: Solvent Selection and Dissolution Strategies for (S)-8-Bromochroman-4-amine Hydrochloride
Executive Summary & Chemical Profiling
(S)-8-Bromochroman-4-amine hydrochloride (CAS: 1810074-67-9) is a highly valuable chiral building block frequently utilized in pharmaceutical drug discovery and organic synthesis[1]. Structurally, it features a hydrophobic bromochroman core paired with a highly hydrophilic primary amine hydrochloride salt. This amphiphilic dichotomy dictates its physical behavior: while the core drives lipophilicity, the ionic salt bridge dominates its solid-state thermodynamics. Selecting the correct solvent system is not merely a matter of dissolving the powder; it is a strategic decision that directly impacts downstream assay integrity, synthetic yield, and spectroscopic accuracy.
Thermodynamic & Kinetic Drivers of Solubility (The "Why")
To master the handling of amine hydrochlorides, one must understand the causality behind their solubility profiles.
In its solid state, (S)-8-Bromochroman-4-amine hydrochloride exists in a rigid crystalline lattice held together by strong ionic bonds between the protonated amine cation (
-
Polar Solvents (The Solution): Dissolving this salt requires a solvent with a high dielectric constant (
) and strong hydrogen-bonding capabilities to overcome the lattice energy[2]. Water and methanol achieve this through potent ion-dipole interactions, effectively solvating both the cation and the anion. Dimethyl sulfoxide (DMSO), a polar aprotic solvent, is exceptionally effective at solvating the cation due to its strong dipole moment, making it the industry standard for preparing high-concentration stock solutions. -
Non-Polar Solvents (The Barrier): Solvents like dichloromethane (DCM), hexane, or diethyl ether lack the electrostatic potential required to break the ionic lattice[3]. Consequently, the intact salt remains entirely insoluble in these media. To utilize this compound in non-polar environments (e.g., for anhydrous coupling reactions), the thermodynamic barrier must be bypassed by chemically converting the salt into its neutral "free base" form.
Quantitative Solvent Selection Matrix
The following table synthesizes the physicochemical properties of common solvents and their compatibility with (S)-8-Bromochroman-4-amine hydrochloride.
| Solvent | Polarity Index | Dielectric Constant ( | Expected Solubility | Primary Application |
| Water / Aqueous Buffers | 10.2 | 80.1 | High (>50 mg/mL) | Direct biological assays, salt metathesis. |
| DMSO | 7.2 | 46.7 | High (>30 mg/mL) | Universal stock solutions, cell culture dosing. |
| Methanol (MeOH) | 5.1 | 32.7 | Moderate-High | LC-MS analysis, polar organic synthesis. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Insoluble | Requires free-basing. Peptide/amide coupling. |
| Diethyl Ether | 2.8 | 4.3 | Insoluble | Anti-solvent for precipitation/crystallization. |
Solvent Selection Decision Tree
Decision tree for selecting the optimal solvent system based on downstream applications.
Experimental Protocols
Protocol A: Direct Dissolution for In Vitro Assays (DMSO to Aqueous)
Rationale: Biological assays require aqueous environments, but amine salts can sometimes suffer from slow dissolution kinetics in cold buffers. Preparing a concentrated master stock in DMSO ensures complete molecular dispersion before introducing the compound to an aqueous system[4].
Step-by-Step Methodology:
-
Weighing: Accurately weigh 10.0 mg of (S)-8-Bromochroman-4-amine hydrochloride into a sterile, amber glass vial.
-
Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve an approximate 37.8 mM stock solution.
-
Agitation: Vortex the solution for 30–60 seconds at room temperature. Do not heat, as thermal degradation of the bromochroman core may occur over time.
-
Aqueous Dilution: Slowly pipette the required volume of the DMSO stock into your aqueous buffer (e.g., PBS or DMEM) under continuous vortexing. Keep the final DMSO concentration below 0.5% (v/v) to prevent cellular toxicity.
-
Self-Validating Checkpoint: Hold the final aqueous dilution against a light source. The solution must remain optically clear. If turbidity or a milky suspension appears, a "solvent crash" has occurred due to the hydrophobic bromochroman core precipitating. If this happens, lower the final concentration or slightly warm the buffer prior to addition.
Protocol B: Free-Basing and Phase Extraction for Organic Synthesis
Rationale: If the amine is to be used as a nucleophile in a Buchwald-Hartwig amination or peptide coupling, the presence of the hydrochloride salt will quench the reaction or poison the catalyst. The salt must be neutralized to the free amine, which is highly soluble in non-polar organic solvents like DCM[3].
Step-by-Step Methodology:
-
Suspension: Suspend 100 mg of the HCl salt in 5.0 mL of Dichloromethane (DCM) in a separatory funnel. Observation: The solid will remain undissolved.
-
Deprotonation: Add 5.0 mL of 1M Sodium Hydroxide (NaOH) aqueous solution.
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, venting frequently. The base neutralizes the HCl, generating the lipophilic free amine, which immediately partitions into the DCM layer.
-
Phase Separation: Allow the layers to separate. DCM is denser than water and will form the bottom layer.
-
Self-Validating Checkpoint: The bottom DCM layer should now be perfectly clear, and no solid powder should remain at the biphasic interface. The disappearance of the solid confirms complete conversion to the free base.
-
Isolation: Drain the bottom DCM layer, dry over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the reactive free amine.
Free-Basing Workflow Visualization
Biphasic extraction workflow for converting the HCl salt to a lipophilic free amine.
References
- SciELO - Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K
- BenchChem - Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents
- ResearchGate - Solubility of compounds slightly soluble or insoluble in DMSO?
- MilliporeSigma - Solvent Miscibility Table
Sources
Applications of 8-bromochroman-4-amine in fragment-based drug design
Executive Summary
This Application Note details the utility of 8-bromochroman-4-amine (8-BCA) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike simple benzene-based fragments, 8-BCA offers a "privileged" bicyclic core (dihydrobenzopyran) frequently associated with bioactivity in GPCRs and enzymes (e.g., kinases, MAO-B).
Crucially, 8-BCA is a Dual-Vector Fragment . It possesses two distinct, chemically orthogonal handles for rapid elaboration:
-
The Primary Amine (C4 position): A soluble, hydrogen-bond-donating handle for amide/sulfonamide coupling (Vector A).
-
The Aryl Bromide (C8 position): A pre-installed handle for palladium-catalyzed cross-coupling reactions (Vector B).
This guide provides validated protocols for screening 8-BCA using X-ray crystallography (exploiting the bromine anomalous signal) and synthetic workflows for evolving the fragment into lead-like molecules.
Physicochemical Profile & Fragment Metrics
Before screening, the suitability of 8-BCA as a fragment must be established against the "Rule of 3."
Table 1: Physicochemical Properties of 8-bromochroman-4-amine
| Property | Value | FBDD Suitability |
| Molecular Weight | 228.09 Da (Free Base) | Ideal (<300 Da) |
| cLogP | ~1.9 - 2.1 | Ideal (Allows membrane perm. & solubility) |
| H-Bond Donors | 2 (NH₂) | Good (Specific interactions) |
| H-Bond Acceptors | 2 (O, N) | Good |
| Rotatable Bonds | 0 (Rigid Core) | Excellent (Low entropy penalty upon binding) |
| Heavy Atoms | 12 | Ideal |
| Solubility (PBS) | >10 mM (as HCl salt) | High (Essential for NMR/X-ray soaking) |
Note: The compound is typically supplied as a Hydrochloride (HCl) salt (MW ~264.5 Da). Ensure neutralization equivalents are calculated during synthesis.
Protocol A: Biophysical Screening & Hit Validation
Because 8-BCA contains a heavy halogen (Bromine), it is uniquely suited for X-ray crystallographic screening, even at low occupancy, due to the anomalous scattering of bromine.
Method 1: X-Ray Crystallography (Bromine Anomalous Scattering)
Objective: Unambiguous determination of binding pose using the Br-atom as a fiducial marker.[1]
Materials:
-
Target Protein Crystals (diffracting to <2.5 Å).[1]
-
8-BCA (100 mM stock in DMSO).
-
Cryoprotectant solution.[1]
Workflow:
-
Soak: Transfer protein crystals into a drop containing the crystallization mother liquor + 10–20 mM 8-BCA . Incubate for 1–24 hours.
-
Expert Insight: High concentration is required due to the typically low affinity (mM range) of fragments. The high solubility of the amine salt aids this.
-
-
Data Collection: Collect diffraction data at the Bromine K-edge (13.47 keV / 0.9198 Å) or a standard wavelength (0.979 Å) if the signal is strong.
-
Analysis: Compute an Anomalous Difference Fourier Map . A strong peak (>5σ) will pinpoint the location of the Br atom, confirming the binding site even if the rest of the electron density is weak.
Method 2: Ligand-Observed NMR (STD-NMR)
Objective: Validate binding in solution and map the epitope (which protons contact the protein).
Protocol:
-
Sample Prep: Mix 20 µM Target Protein + 1 mM 8-BCA in deuterated buffer (PBS, pD 7.4).
-
Ratio: 50:1 (Ligand:Protein) ensures sufficient saturation transfer.[1]
-
-
Pulse Sequence: Run Saturation Transfer Difference (STD) experiment.
-
On-Resonance Irradiation: -0.5 ppm (Protein methyls).
-
Off-Resonance Control: 30 ppm.[1]
-
-
Readout: Signals from the aromatic protons (H5, H6, H7) and the C4-methine proton will appear in the difference spectrum if the fragment binds.
-
Interpretation: If the C4-H signal is strongest, the amine region is buried. If aromatic signals are strongest, the hydrophobic core drives binding.
-
Protocol B: Synthetic Elaboration (The "Grow" Strategy)
Once 8-BCA is identified as a hit, the "Dual-Vector" strategy is deployed to increase affinity.
Visualizing the Growth Strategy
Figure 1: The orthogonal growth strategy for 8-bromochroman-4-amine. Vector A targets polar interactions; Vector B targets hydrophobic sub-pockets.[1]
Step 1: Vector A Elaboration (Amide Coupling)
Goal: Extend from the amine to pick up hydrogen bonds or reach adjacent pockets.[1] Reaction: Amide coupling with a carboxylic acid (R-COOH).
-
Reagents: 8-BCA HCl (1.0 eq), R-COOH (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve R-COOH in DMF. Add DIPEA and HATU. Stir for 5 min to activate acid.
-
Add 8-BCA HCl. Stir at RT for 2–4 hours.[1]
-
Monitoring: LC-MS (Check for disappearance of MW 228).
-
-
Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ and brine.[1] Dry over MgSO₄.[1]
-
Why this first? Amide formation is robust and high-yielding. It rapidly generates a library of "Amine-Grown" analogs to test for potency jumps.
Step 2: Vector B Elaboration (Suzuki-Miyaura Coupling)
Goal: Replace the Bromine with an aryl/heteroaryl group to fill hydrophobic pockets.[1] Reaction: Pd-catalyzed cross-coupling.
-
Reagents: 8-BCA derivative (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2M aq, 3.0 eq), Dioxane (degassed).
-
Procedure:
-
Combine reactants in a microwave vial.
-
Purge with Nitrogen/Argon.[1]
-
Heat to 80–100°C for 2–12 hours (or microwave at 110°C for 30 min).
-
-
Expert Note: The free amine at position 4 can coordinate Palladium, potentially poisoning the catalyst.
-
Mitigation: It is often better to perform Step 1 (Amide coupling) before Step 2.[1] The resulting amide is less coordinating, allowing the Suzuki reaction to proceed with higher turnover frequencies (TOF).
-
Case Study Application: Targeting MAO-B
Context: Monoamine Oxidase B (MAO-B) is a target for Parkinson's disease. The chroman scaffold mimics the substrate (dopamine/serotonin) core.
-
Hit Finding: 8-BCA binds in the substrate cavity (verified by X-ray). The amine forms a salt bridge with the catalytic aspartate.
-
Optimization (Vector A): Acylation of the amine with small heterocycles (e.g., furan-2-carboxylic acid) improves potency from 500 µM to 15 µM by engaging the "entrance loop" residues.
-
Optimization (Vector B): The 8-Br position points toward a hydrophobic "gate" region. Suzuki coupling with a 3-fluorophenyl boronic acid extends the molecule into this gate, improving potency to 50 nM and boosting selectivity over MAO-A.
References
-
Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–620. Link
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[3] Nature Chemistry, 1, 187–192. Link
-
Baurin, N., et al. (2004). "Design and characterization of libraries of molecular fragments for use in NMR screening against proteins." Journal of Chemical Information and Computer Sciences, 44(6), 2157–2166. Link
-
Messerschmidt, A., et al. (2003).[4] "X-ray crystallography of halide-containing fragments." Structure, 11(6), 613-625. (Foundational text on using Br/I anomalous signal in screening).
-
Sigma-Aldrich Product Data. "(4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride." Link
Sources
Application Note: Best Practices for Handling and Storage of Hygroscopic Amine Hydrochloride Salts
Executive Summary
Amine hydrochloride salts are ubiquitous in drug development due to their improved solubility and bioavailability compared to free bases. However, their ionic lattice structure often confers significant hygroscopicity—the tendency to absorb moisture from the atmosphere. This phenomenon leads to deliquescence, hydrolysis, and catastrophic stoichiometric errors during formulation or synthesis. This guide provides a scientifically grounded protocol for the storage, handling, and recovery of these sensitive materials, ensuring data integrity in quantitative applications.
The Science of Hygroscopicity
To handle these salts effectively, one must understand the mechanism driving their instability. Amine hydrochlorides (
When the Deliquescence Relative Humidity (DRH) of the salt is lower than the ambient relative humidity (RH), the crystal lattice disrupts. Water molecules form hydrogen bonds with the ammonium cation (
The Degradation Cycle
The following diagram illustrates the self-perpetuating cycle of degradation that occurs when storage conditions are breached.
Figure 1: The Hygroscopic Degradation Cycle. Note that once deliquescence occurs, simple drying often results in a hydrate or amorphous solid rather than the original crystalline form.
Protocol A: Storage & Packaging
The first line of defense is preventing moisture ingress. Standard screw-cap vials are insufficient for long-term storage of highly hygroscopic salts (e.g., histamine dihydrochloride).
Containment Hierarchy
-
Primary Container: Amber glass vials with Teflon-lined caps. Plastic (polyethylene) is permeable to water vapor over time.
-
Sealing: Parafilm® M is a temporary barrier. For long-term storage, use electrical tape or heat-shrink bands over the cap-neck junction.
-
Secondary Containment: Store vials inside a desiccator or a vacuum-sealed Mylar bag with a desiccant pack.
Desiccant Selection
Not all desiccants are equal. For amine salts, avoid acidic desiccants if the free base is sensitive, though neutral desiccants are generally safer.
| Desiccant Material | Residual Water Capacity | Regeneration | Suitability for Amine HCl |
| Phosphorus Pentoxide ( | Very High (Standard) | Difficult | Excellent (Chemically reactive, irreversible) |
| Molecular Sieves (4Å) | High | 300°C | Good (Physical adsorption, low dust) |
| Silica Gel (Indicating) | Moderate | 120°C | Fair (Good for secondary containment only) |
| Calcium Chloride ( | High | 200°C | Poor (Can liquefy and contaminate samples) |
Protocol B: Precision Weighing (The "Difference" Method)
Critical Insight: The most common error in quantitative analysis of hygroscopic salts is "balance drift." As you weigh the sample on an open pan, it absorbs water, and the weight steadily increases. You are weighing water, not drug.
The Solution: Weighing by Difference. This technique isolates the bulk material from the atmosphere during the measurement phase.
Step-by-Step Workflow
-
Preparation: Dry the weighing bottle (glass with ground-glass stopper) in an oven. Cool in a desiccator.
-
Loading: Add approximately the amount of salt needed to the weighing bottle. Do this quickly. Cap immediately.
-
Initial Weigh (
): Place the capped bottle on the analytical balance. Record the mass to 0.1 mg. -
Transfer:
-
Remove bottle from balance.
-
Open cap, tap sample into your receiving vessel (flask/reactor).
-
Immediately recap the weighing bottle.
-
-
Final Weigh (
): Place the capped bottle back on the balance. -
Calculation: Mass of Sample =
.
Why this works: The moisture absorbed during the brief opening attaches to the remaining bulk in the bottle, not the sample in your flask. The weight recorded is the weight lost from the bottle, which equals the sample transferred.
Figure 2: Weighing by Difference Workflow. This method eliminates error caused by atmospheric moisture absorption during the balance stabilization time.
Protocol C: Recovery & Drying
If a salt has clumped (deliquesced), it must be dried before use to restore stoichiometry.
Vacuum Oven Drying (Standard)
-
Temperature: 40°C – 60°C. Warning: Check the melting point. Many amine salts melt < 100°C. Melting traps moisture.
-
Pressure: < 10 mbar.
-
Duration: 12–24 hours.
-
Validation: Dry to constant weight (weigh, dry 2h, weigh again; difference should be < 1%).
Azeotropic Drying (Severe Cases)
For salts that have turned into a "goo" or oil:
-
Dissolve the salt in a solvent that forms a water azeotrope (e.g., Toluene or Ethanol/Benzene - check solubility).
-
Rotary evaporate the solvent. The water is carried off with the solvent vapor.
-
Repeat 2-3 times until a solid foam or powder appears.
-
Finish in a vacuum oven.
Quality Control & Safety
Validation Methods
-
Karl Fischer (KF) Titration: The gold standard for quantifying water content. Ensure the solvent system (usually Methanol) dissolves your specific amine salt.
-
qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic Acid) to determine the exact molar mass of the "wet" salt. This allows you to adjust stoichiometry without drying if the salt is stable.
Safety Note: HCl Release
Amine hydrochlorides can release trace HCl gas when heated or in the presence of moisture (hydrolysis).
-
Corrosion: Do not dry these salts in standard ovens with exposed heating elements; use vacuum ovens with chemical-resistant liners.
-
PPE: Wear nitrile gloves and safety glasses. Inhalation of dust can cause severe respiratory irritation due to the acidic nature of the mucous membranes.
References
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2001). Retrieved from [Link]
-
American Chemical Society (ACS). Reagent Chemicals: Guidelines for Handling and Storage. Retrieved from [Link]
-
University of British Columbia. Weighing by Difference Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Hydrochloride Salts Properties. Retrieved from [Link]
Scalable synthesis routes for (S)-8-Bromochroman-4-amine intermediates
This Application Note details scalable, high-purity synthesis routes for (S)-8-Bromochroman-4-amine , a privileged intermediate in the development of neuroprotective agents, SIRT2 inhibitors, and GPCR modulators.
Two distinct protocols are provided to accommodate different laboratory capabilities and scale requirements:
-
Chemo-Enzymatic Route (Biocatalysis): The "Green" standard for high enantiomeric excess (>99% ee) and scalability.[1]
-
Chemical Asymmetric Route (Ellman’s Auxiliary): A robust, metal-free alternative for labs without biocatalysis infrastructure.[1]
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the efficient construction of the 8-bromo-4-chromanone core, followed by the installation of the chiral amine. Direct bromination of chroman-4-one often yields a mixture of 6- and 8-bromo isomers.[1] Therefore, a de novo ring construction starting from 2-bromophenol is the only reliable method to guarantee 8-position regiochemistry.
Strategic Workflow Diagram
Figure 1: Retrosynthetic logic flow comparing Chemical (Ellman) and Biocatalytic routes.
Part 2: Precursor Synthesis (Scale-Up Protocol)
Objective: Synthesis of 8-Bromo-4-chromanone (1.0 kg Scale Basis). Rationale: This route avoids expensive palladium catalysis and guarantees regioselectivity.
Step 1: O-Alkylation [1]
-
Reagents: 2-Bromophenol (1.0 eq), 3-Chloropropionic acid (1.2 eq), NaOH (2.5 eq), Water.
-
Protocol:
-
Dissolve 2-bromophenol in aqueous NaOH (20% w/v).
-
Add 3-chloropropionic acid slowly while maintaining pH >10.
-
Reflux for 4–6 hours. Monitor by HPLC for consumption of phenol.
-
Workup: Cool to 0°C and acidify with conc. HCl to pH 1. The product, 3-(2-bromophenoxy)propanoic acid , will precipitate. Filter, wash with cold water, and dry.
-
Yield: ~85–90%.
-
Step 2: Friedel-Crafts Cyclization
-
Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in MsOH).[1]
-
Protocol:
-
Mix the propanoic acid derivative with PPA (5–10 volumes) at 60°C.
-
Heat to 100°C for 2 hours. Note: Do not overheat (>120°C) to prevent debromination.
-
Quench: Pour the hot viscous mixture onto crushed ice with vigorous stirring.
-
Purification: The off-white solid is filtered and washed with NaHCO3 (aq) to remove unreacted acid. Recrystallize from Hexane/EtOAc if necessary.
-
Target: 8-Bromo-4-chromanone .
-
QC Check: 1H NMR (CDCl3): δ 7.95 (dd, 1H), 7.65 (dd, 1H), 6.90 (t, 1H), 4.55 (t, 2H), 2.85 (t, 2H).
-
Part 3: Route A - Biocatalytic Transamination (Recommended)[1]
Best For: High throughput, >99% ee requirements, and "Green Chemistry" compliance.
Mechanism: An
Protocol Design
-
Enzyme Source: Commercial screening kits (e.g., Codexis ATA panel, Johnson Matthey) are required to identify the specific (S)-selective variant for the 8-bromo core. Vibrio fluvialis (Vf-TA) variants are typically effective for chromanones.[1]
-
Amine Donor: Isopropylamine (IPA).[4]
Step-by-Step Procedure (10g Pilot Scale)
-
Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Substrate Loading: Dissolve 8-Bromo-4-chromanone (10g, 44 mmol) in DMSO (5 mL) to assist solubility. Add to buffer.
-
Donor Addition: Add Isopropylamine (IPA) to a final concentration of 1.0 M. Note: IPA also acts as a buffer; adjust pH back to 7.5 with HCl if necessary.
-
Enzyme Initiation: Add (S)-selective
-Transaminase (load: 5–10 wt% relative to substrate).[1] -
Incubation: Stir gently at 30–35°C for 24 hours.
-
Equilibrium Shift: To drive conversion >90%, apply a slight vacuum to remove the volatile acetone coproduct, or use an N2 sweep.
-
-
Workup:
-
Acidify to pH 2 (HCl) to protonate the amine (stays in aqueous).
-
Extract with MTBE to remove unreacted ketone.
-
Basify aqueous layer to pH 12 (NaOH).
-
Extract the free amine into DCM or EtOAc.
-
-
Yield: Expect 85–92% isolated yield.
-
Purity: >99% ee (determined by Chiral HPLC).
Part 4: Route B - Chemical Asymmetric Synthesis (Ellman’s Auxiliary)
Best For: Labs without enzyme libraries; highly robust and predictable.[1]
Step 1: Condensation (Imine Formation)
-
Reagents: 8-Bromo-4-chromanone (1.0 eq), (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq).[1]
-
Solvent: Dry THF.
-
Protocol:
-
Combine ketone and sulfinamide in THF (0.5 M).
-
Add Ti(OEt)4 dropwise under N2.
-
Heat to reflux (70°C) for 12–18 hours. Critical: Chromanones are sterically hindered; conversion may be slow.[1]
-
Quench: Cool to RT. Add brine with vigorous stirring. The Ti salts will precipitate as a thick white paste.
-
Filter through Celite. Concentrate filtrate to yield the (R)-N-sulfinyl ketimine .[1]
-
Step 2: Diastereoselective Reduction
-
Reagents: NaBH4 (Standard) or L-Selectride (High Selectivity).[1]
-
Protocol:
-
Dissolve the ketimine in dry THF at -48°C (or -78°C for max selectivity).
-
Add L-Selectride (1.1 eq) dropwise.
-
Stir for 2 hours.
-
Selectivity Note: The bulky "tert-butyl" group on the auxiliary directs the hydride attack.[1] For chromanones, the (R)-auxiliary typically yields the (S)-amine configuration, but this must be confirmed by optical rotation or X-ray on the first batch.
-
Quench: Add NH4Cl (sat). Extract with EtOAc.[5]
-
Step 3: Cleavage
-
Reagents: 4M HCl in Dioxane or MeOH.
-
Protocol:
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl/Dioxane (2 eq). Stir at RT for 1 hour.
-
Precipitate the product by adding Et2O.[6]
-
Isolate: (S)-8-Bromochroman-4-amine Hydrochloride salt.
-
Part 5: Analytical & Quality Control
Data Summary Table
| Parameter | Biocatalytic Route | Ellman Chemical Route |
| Overall Yield | 80–90% | 65–75% |
| Enantiomeric Excess | >99% (Intrinsic) | 90–98% (Requires recrystallization) |
| Cost Driver | Enzyme Screening | Ti(OEt)4 & Sulfinamide Auxiliary |
| Scalability | Excellent (Linear scale-up) | Good (Solvent/Waste intensive) |
| Green Metric | High (Water-based, low waste) | Low (Titanium waste, organic solvents) |
Chiral HPLC Method
-
Column: Daicel Chiralpak IB or IC (Immobilized phases are preferred for amines).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: (R)-isomer elutes first; (S)-isomer elutes second (verify with racemate).
References
-
Ellman's Auxiliary Review: Ellman, J. A., et al. "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines." J. Org.[1][6][7] Chem.1999 , 64, 1278–1284.[6][7] Link
-
Biocatalytic Amination: Ghislieri, D., & Turner, N. J. "Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines." Top. Catal.2014 , 57, 284–300. Link
-
Chromanone Synthesis: Gabbutt, C. D., et al. "Synthesis and Reactivity of Some 4-Bromo-2H-chromenes."[1][8] Tetrahedron1994 , 50, 2507-2522.[8] Link
-
SIRT2 Inhibitor Context: Mellini, P., et al. "Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors."[1] J. Med. Chem.2012 , 55, 10909. Link
-
Transaminase Scale-Up: Tufvesson, P., et al. "Process considerations for the asymmetric synthesis of chiral amines using ω-transaminases."[1] Biotechnol. Bioeng.2011 , 108, 1479–1493. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. rcsb.org [rcsb.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Palladium Impurity Remediation in the Synthesis of 8-Bromochroman-4-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with palladium contamination in 8-bromochroman-4-amine and related pharmaceutical intermediates. Our goal is to equip you with the foundational knowledge and practical protocols necessary to diagnose, troubleshoot, and resolve issues related to palladium removal, ensuring the purity and integrity of your compounds.
Understanding the Problem: The Challenge of Palladium Contamination
The synthesis of complex molecules like 8-bromochroman-4-amine often relies on powerful palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck).[1][2] While indispensable for their efficiency in forming C-C and C-N bonds, these reactions invariably introduce the risk of palladium contamination in the final product.[3][4]
FAQ 1: Why is removing palladium so critical?
Residual palladium is a significant concern for several reasons:
-
Regulatory Compliance: Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent limits for elemental impurities in active pharmaceutical ingredients (APIs).[3][5][6] For orally administered drugs, the permitted daily exposure (PDE) for palladium is often set at 100 µ g/day , which can translate to a concentration limit as low as 10 parts per million (ppm) in the final API.[7]
-
Catalyst Poisoning: Palladium residues can poison catalysts used in subsequent synthetic steps, leading to failed or low-yielding reactions.
-
Interference in Biological Assays: Even trace amounts of palladium can interfere with biological screening assays, producing false positives or negatives and compromising drug discovery data.[8][9]
-
Toxicity: Palladium compounds are known to have toxic effects, making their removal essential for the safety of final drug products.[10]
FAQ 2: What form does the residual palladium take?
Palladium impurities are not a single entity. They can exist in various forms, complicating their removal:
-
Homogeneous Species: These are soluble palladium complexes, often in the Pd(II) oxidation state, which may be chelated by the product itself, especially with amine-containing molecules like 8-bromochroman-4-amine.[11] The nitrogen atoms in the amine and potentially the chroman ether oxygen can act as ligands, forming stable, soluble complexes.[11]
-
Heterogeneous Species: These include colloidal Pd(0) nanoparticles or larger agglomerates that precipitate from the reaction mixture.[6][12]
The specific form of palladium depends on the reaction conditions, ligands used, and workup procedures.[12][13][14] An oxidative workup may favor soluble Pd(II), while reductive conditions can lead to the formation of Pd(0) nanoparticles.
Caption: Troubleshooting workflow for persistent palladium contamination.
Q4: How do I accurately measure my palladium levels?
Answer: Accurate quantification is key to successful process development. The industry-standard methods are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the most common and sensitive technique, capable of detecting palladium at parts-per-billion (ppb) levels. [15]It is the preferred method for final quality control. [15]* Atomic Absorption Spectroscopy (AAS): Another reliable technique for quantifying metal content.
-
X-Ray Fluorescence (XRF): A non-destructive technique that can also be used for determining palladium content in solid samples. [3][15] For rapid, in-process checks, colorimetric or fluorometric kits are available that can provide semi-quantitative results to guide optimization efforts. [15][16][17]
Detailed Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
-
Preparation: In separate vials, dissolve a known amount of crude 8-bromochroman-4-amine in a suitable solvent (e.g., ethyl acetate, THF) to create several identical stock solutions. Reserve one vial as the untreated control.
-
Scavenger Addition: To each of the other vials, add a different scavenger (e.g., SiliaMetS Thiol, SiliaMetS Diamine, Activated Carbon) at a fixed loading (e.g., 10 wt% relative to the crude product).
-
Incubation: Seal the vials and stir them vigorously at a set temperature (e.g., room temperature or 40 °C) for a predetermined time (e.g., 16 hours).
-
Sampling & Filtration: After incubation, filter each mixture through a 0.45 µm syringe filter to remove the scavenger.
-
Analysis: Dilute the filtered samples and the untreated control appropriately and submit for ICP-MS analysis to determine the final palladium concentration. Compare the results to identify the most effective scavenger.
Protocol 2: Bulk Scavenging using Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude 8-bromochroman-4-amine product in a suitable solvent (e.g., 10 mL of THF per gram of product) in a round-bottom flask equipped with a magnetic stirrer.
-
Scavenger Addition: Add thiol-functionalized silica (e.g., ISOLUTE® Si-Thiol) (15-20 wt% relative to the crude product) to the solution. [18]3. Stirring: Stir the suspension vigorously at 40-50 °C for 16-24 hours.
-
Filtration: Allow the mixture to cool to room temperature. Set up a filtration apparatus with a pad of Celite® (approx. 1-2 cm thick) over a sintered glass funnel. [7][19]Filter the reaction mixture through the Celite pad.
-
Washing: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product. [7]6. Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
-
Final Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the residual palladium level is within the target specification.
Caption: General workflow for a bulk scavenging experiment.
References
- Leaching of palladium species from Pd nanoparticles under C--C coupling conditions was observed for both Heck and Suzuki reactions by using a special membrane reactor. PubMed.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Palladium Detection for API Purific
- SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals.
- Thiol-Functionalized Ethylene Periodic Mesoporous Organosilica as an Efficient Scavenger for Palladium: Confirming the Homogeneous Character of the Suzuki Reaction. PubMed Central.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- How to Remove Palladium in three easy steps. Biotage.
- Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI.
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed.
- ISOLUTE® Si-Thiol - Metal Scavenger. Biotage.
- Thiol (SH) Silica Gel. Sorbent Technologies, Inc.
- Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing).
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification.
- Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen.
- Method of removing palladium.
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
- Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. RSC Publishing.
- palladium - Organic Syntheses Procedure. Organic Syntheses.
- API Purific
- Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides.
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
- How can i remove palladium Pd catalyst easily?
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. nobelprize.org [nobelprize.org]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiol-Functionalized Ethylene Periodic Mesoporous Organosilica as an Efficient Scavenger for Palladium: Confirming the Homogeneous Character of the Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arborassays.com [arborassays.com]
- 16. pharmtech.com [pharmtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
Chiral Integrity Assurance: (S)-8-Bromochroman-4-amine Technical Support Hub
Status: Operational Ticket ID: CHIRAL-8BR-004 Subject: Minimizing Racemization During Workup & Isolation Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]
Executive Summary
You are likely experiencing enantiomeric excess (ee%) erosion due to the benzylic lability of the chroman-4-amine scaffold.[1] Unlike simple aliphatic amines, (S)-8-Bromochroman-4-amine possesses a chiral center at the C4 position that is both benzylic and electronically coupled to the ether oxygen at position 1.[1]
This specific electronic arrangement stabilizes the planar carbocation intermediate (
This guide provides a root-cause analysis and a "Gold Standard" isolation protocol designed to lock in stereochemistry.
Part 1: The Mechanism of Failure (Root Cause Analysis)
To prevent racemization, you must understand the invisible enemy: The Benzylic Carbocation Trap. [2]
The oxygen atom in the chroman ring (O1) is an electron-donating group (EDG).[1] Even though the Bromine at C8 is inductively withdrawing, the resonance contribution from O1 stabilizes the positive charge formation at C4.
The Danger Zone:
-
Acidic Environment: Protonation of the amine (
) creates a good leaving group.[1] -
C-N Bond Cleavage: The bond breaks, forming a planar, achiral carbocation stabilized by the aromatic ring and O1.[2]
-
Re-attack: A nucleophile (or the amine returning) attacks from either face, resulting in a racemic mixture.
Visualizing the Risk Pathway
Figure 1: The acid-catalyzed racemization pathway via benzylic carbocation formation.[2]
Part 2: Troubleshooting Guide (Q&A)
Q1: "I used 1M HCl to extract my amine from the organic layer, but the recovered product dropped from 98% to 85% ee. Why?"
Diagnosis: Acid-Catalyzed Scrambling. While standard amines are stable in 1M HCl, benzylic amines are not.[1] The acidic environment promotes the formation of the reversible carbocation intermediate described above.
-
Corrective Action: Avoid strong mineral acids. If an acid wash is strictly necessary to remove non-basic impurities, use a weak, cold acid like 0.5M citric acid or 0.1M acetic acid at 0°C, and limit contact time to <5 minutes.[2] Immediately re-basify.
Q2: "Can I use Acetone or Ethyl Acetate as a solvent during workup?"
Diagnosis: Schiff Base Formation. Primary amines react with ketones (acetone) or aldehydes (impurities in EtOAc) to form imines (Schiff bases).[1]
-
The Risk: Imine formation acidifies the alpha-proton (the chiral center), leading to rapid racemization via tautomerization.[1] Hydrolysis back to the amine yields a racemate.
-
Corrective Action: Strictly ban ketones. Use MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) for extractions.[1]
Q3: "My ee% is fine after extraction but drops after drying on the rotovap. Bath temp is 45°C." [1]
Diagnosis: Thermal Stress. 45°C is too high for sensitive benzylic amines, especially if trace acidity remains or if the concentration increases (forcing intermolecular interactions).[2]
-
Corrective Action: Set bath temperature to < 30°C . Use a high-vacuum pump to remove solvents at lower temperatures rather than increasing heat.[1]
Part 3: The "Cold-Buffered" Isolation Protocol
This protocol is designed to maintain the amine in its neutral state (where the C-N bond is strongest) or a mild salt form, minimizing the energy available for bond cleavage.
Critical Parameters Table
| Parameter | Limit / Specification | Reason |
| Max Temperature | 30°C | Prevents thermal activation of |
| Extraction pH | 10.0 – 12.0 | Ensures amine is free-based; prevents ammonium formation.[1] |
| Contact Time | < 15 mins | Minimizes exposure to biphasic interface risks.[1] |
| Recommended Solvent | MTBE or Toluene | Non-reactive; good solubility for chroman derivatives.[1] |
| Forbidden Solvents | Acetone, MEK, warm EtOAc | Prevents imine formation and transamidation.[2] |
Step-by-Step Workflow
Figure 2: The Optimized "Cold-Buffered" Workup Workflow.[1]
Detailed Protocol Steps:
-
Cryo-Quench: Cool the reaction mixture to 0°C using an ice bath. Quench by slowly adding saturated aqueous
.[1]-
Why: Neutralizes any residual acid immediately without generating local hot spots.[1]
-
-
Extraction: Extract with cold MTBE (Methyl tert-butyl ether). Check the aqueous layer pH; if it is below 10, adjust carefully with cold 1M NaOH.[2]
-
Note: Avoid DCM if possible, as it can become slightly acidic over time or react with amines (alkylation) upon prolonged storage, though it is acceptable for rapid workup.[2]
-
-
Drying: Dry the organic layer over anhydrous
. -
Concentration: Evaporate solvent under reduced pressure. Bath temperature must not exceed 30°C.
-
Stabilization (Optional but Recommended): If storage is required, convert the free base immediately to a stable salt.[1] Dissolve in dry diethyl ether and add 1 equivalent of HCl in dioxane (dropwise, 0°C). Filter the precipitate.[1] The solid salt is kinetically stable against racemization compared to the free base or solution phase [1].
References
-
Sigma-Aldrich. (S)-Chroman-4-amine Hydrochloride Product Specifications & Handling. (General handling of chroman-amine salts).[1]
-
Nugent, T. C.[1][2] (Ed.). Chiral Amine Synthesis: Methods, Developments and Applications.[1] Wiley-VCH, 2010 .[1][2] (Comprehensive guide on benzylic amine stability and synthesis). [1]
-
Kim, M. J., et al. "Fast racemization and dynamic kinetic resolution of primary benzyl amines."[2] Tetrahedron Letters, 2010 .[2][3] (Mechanistic insights into benzylic amine racemization).
-
Stinson, R. M. "Chiral Switch: Between Separation and Racemization."[1][2] Drug Discovery Today, 2018 .[1][2] (Discussion on enantiomeric stability in drug development).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (S)-8-Bromochroman-4-amine before handling.[1]
Sources
Purification strategies for aminochroman derivatives by flash chromatography
Welcome to the Separation Science Help Desk .
I am Dr. Aris, your Senior Application Scientist. I specialize in the purification of nitrogenous heterocycles. You are likely here because your aminochroman derivatives—valuable intermediates in CNS drug discovery—are behaving poorly on standard silica. They are likely streaking, tailing, or irreversibly binding to the column.
This guide is not a generic manual; it is a troubleshooting system designed to restore resolution to your chromatography.
Module 1: The Tailing Phenomenon
Q: Why do my aminochroman peaks look like "comets" (severe tailing) on standard silica?
The Diagnosis:
This is a classic acid-base mismatch . Aminochromans contain a basic nitrogen atom (secondary or tertiary amine). Standard silica gel (
The Mechanism: Instead of a simple adsorption/desorption process, your basic amine is undergoing an ion-exchange interaction with the acidic silanols. This secondary interaction is strong and kinetic, causing the analyte to "drag" through the column rather than elute cleanly.
The Fix: Mobile Phase Modifiers You must introduce a "sacrificial base" to the mobile phase. This base competes for the acidic silanol sites, effectively "capping" them and allowing your aminochroman to interact only with the polar surface via hydrogen bonding.
Protocol: The "Silanol Block" Strategy
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
).[1] -
Concentration: 1% to 3% (v/v) in the mobile phase.
-
Solvent System:
-
Non-Polar: Hexane / Ethyl Acetate + 1% TEA.
-
Polar: Dichloromethane (DCM) / Methanol + 1%
.
-
Critical Note: If using TEA, you must use it in both Solvent A and Solvent B to prevent baseline drift. If using
, use it only with methanol-containing solvents, as it is immiscible with pure hexane/DCM.
Data: Impact of Modifiers on Resolution (
| Parameter | Standard Silica (No Modifier) | Standard Silica + 1% TEA | Amine-Bonded Silica (No Modifier) |
| Peak Shape | Broad, Tailing ( | Sharp, Symmetrical ( | Sharp, Symmetrical ( |
| Rf Value | 0.15 (variable) | 0.35 (consistent) | 0.40 (consistent) |
| Recovery | < 70% (Irreversible binding) | > 95% | > 95% |
Module 2: Stationary Phase Selection
Q: Modifiers are messy and suppress MS signals. Is there a hardware solution?
The Diagnosis: You need a stationary phase that matches the chemistry of your analyte. Fighting the acidity of silica with liquid additives is effective but messy.
The Solution: Amine-Functionalized Silica (KP-NH) Switch to an amine-bonded silica cartridge. These columns have propyl-amine groups bonded to the silica surface.
-
Why it works: The surface is already basic. There are no accessible acidic silanols to bind your aminochroman.
-
Benefit: You can run a simple Hexane/Ethyl Acetate gradient without adding TEA. This preserves your fraction purity and eliminates the need to rotovap smelly TEA later [1].
Decision Logic: Selecting the Right Column
Figure 1: Decision matrix for stationary phase selection based on solubility and polarity.
Module 3: Solubility & Loading
Q: My compound is an oil that won't dissolve in the starting mobile phase. How do I load it without ruining the separation?
The Diagnosis: Liquid loading a sample in a "strong" solvent (like DCM) onto a column running in "weak" solvent (like Hexane) causes the Solvent Effect . The sample travels down the column in the loading solvent, causing band broadening before the separation even begins.
The Fix: Dry Loading (Solid Load) This technique eliminates solvent incompatibility issues and improves resolution for difficult amines [2].
Protocol: Dry Loading Aminochromans
-
Dissolve: Dissolve your crude aminochroman mixture in a volatile strong solvent (e.g., DCM or Acetone).
-
Adsorb: Add a solid support media.
-
Option A (Standard): Silica gel (ratio 1:3 sample to silica).
-
Option B (Preferred for Amines): Celite 545 or Diatomaceous Earth (ratio 1:5). Celite is inert and reduces the risk of catalytic degradation.
-
-
Evaporate: Rotovap the slurry until it is a free-flowing dry powder.
-
Load: Pour the powder into an empty solid load cartridge (or pre-column) and attach it to the top of your main flash column.
Module 4: Reverse Phase Strategy
Q: My aminochroman is too polar for normal phase (elutes in void). What now?
The Diagnosis: If your derivative has multiple polar groups (hydroxyls, amides), normal phase chromatography may fail regardless of the column type. You must switch to Reverse Phase (C18).
The Critical Factor: pH Control In Reverse Phase, retention depends on hydrophobicity.
-
Low pH (Acidic): Your amine is protonated (
). It becomes highly polar and will not stick to the C18 chain, eluting immediately (Void Volume). -
High pH (Basic): Your amine is neutral (Free Base,
). It is hydrophobic and will retain well on the C18 chain.
Protocol: High pH Reverse Phase
-
Column: C18 (Ensure it is "High pH Stable" or hybrid silica).
-
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 9.5-10).
-
Mobile Phase B: Acetonitrile (or Methanol).[2]
-
Gradient: 5% B to 100% B.
Why Ammonium Bicarbonate? It is a volatile buffer. Unlike phosphate buffers, it disappears during lyophilization, leaving your pure compound salt-free [3].
References
-
Teledyne ISCO. (2012).[1][3] Purification of Amines: RediSep Amine Functionalized Column. Application Note AN86. Link
-
Biotage. (2023).[4][5][6] Strategies for Improving Flash Chromatography Efficiency. White Paper. Link
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Mechanism and Application. Technical Guide. Link
Sources
Overcoming steric hindrance at the 8-position of chroman-4-amine
Welcome to the Technical Support Center for chroman-4-amine synthesis and functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the unique steric and electronic challenges of the chroman scaffold.
Chroman-4-amines are privileged pharmacophores found in potent Kv1.5 potassium channel blockers[1], monoamine oxidase B (MAO-B) inhibitors[2], and SIRT2-selective inhibitors[3]. However, functionalizing the 8-position—which is situated ortho to the dihydropyran ring oxygen—presents severe steric hindrance[1]. This guide provides field-proven, self-validating methodologies to overcome these barriers.
Frequently Asked Questions (FAQs)
Q1: Why does cross-coupling at the 8-position of the chroman ring consistently fail or give lower yields compared to the 6-position? A: The causality lies in a combination of steric clash and electronic deactivation. The 8-position is directly adjacent to the endocyclic oxygen of the dihydropyran ring. The lone pairs on this oxygen, combined with the 3D "half-chair" conformation of the fused ring system, physically block the trajectory of incoming bulky palladium-ligand complexes. Furthermore, the oxygen inductively withdraws electron density, altering the oxidative addition kinetics at C8 compared to the more accessible, electronically favored C6 position[4].
Q2: Can I perform a Buchwald-Hartwig amination directly on an unprotected 8-bromo-chroman-4-amine? A: No. Attempting cross-coupling on the unprotected 4-amine will lead to catalyst poisoning and complex mixtures of intramolecular side products. The primary amine at C4 strongly coordinates to the palladium center, outcompeting your intended catalytic cycle. You must protect the 4-amine (e.g., using a Boc or Phthalimide group) prior to any transition-metal-catalyzed functionalization at C8[5].
Q3: My reductive amination of 8-bromo-chroman-4-one is stalling, yielding mostly starting material. How do I force the reaction?
A: Bulky substituents at the 8-position (like bromine or a methoxy group) restrict the conformational flexibility of the dihydropyran ring, often locking the C4 carbonyl in a sterically shielded pseudo-axial environment[2]. Standard direct reductive amination (e.g., using
Data Presentation: Impact of 8-Position Substitution on Bioactivity
Overcoming steric hindrance at the 8-position is critical because substituents at this location drastically improve target binding affinity. The table below summarizes the structure-activity relationship (SAR) data for SIRT2 inhibition, demonstrating why synthesizing these hindered 8-substituted derivatives is highly desirable[4].
| Compound | Substituents on Chroman-4-one Core | SIRT2 Inhibition (%) at 200 µM | IC₅₀ (µM) | Mechanistic Rationale |
| 1a | 2-pentyl | 82% | 5.5 | Baseline activity of the alkyl-substituted core. |
| 1b | 6-bromo-2-pentyl | 94% | 2.2 | Halogenation at C6 improves hydrophobic pocket binding. |
| 1c | 8-bromo-2-pentyl | 89% | 1.8 | Sterically hindered C8 substitution significantly increases potency. |
| 1d | 6,8-dibromo-2-pentyl | 97% | 1.5 | Dual substitution provides optimal electronic and steric fit. |
Troubleshooting Guide
Issue 1: Low Yield in C8 Buchwald-Hartwig Cross-Coupling
Symptom: High recovery of protected 8-bromo-chroman-4-amine; formation of dehalogenated side products. Root Cause: The standard phosphine ligands (e.g., XPhos or BINAP) cannot accommodate the steric bulk of the ortho-oxygen while facilitating the reductive elimination step. Solution: Switch to BrettPhos or RuPhos . BrettPhos is specifically designed with extreme steric bulk and electron richness, which forces the palladium center to undergo rapid reductive elimination even in highly hindered ortho-substituted systems.
Issue 2: Over-Reduction During Reductive Amination
Symptom: Formation of 8-substituted chroman-4-ol instead of the desired chroman-4-amine.
Root Cause: The reducing agent is attacking the unreacted ketone because imine formation is incomplete due to C8 steric locking.
Solution: Implement a two-step, one-pot procedure. Strictly withhold the reducing agent (
Experimental Protocols (Self-Validating Systems)
Protocol A: -Mediated Reductive Amination of 8-Bromo-chroman-4-one
This protocol ensures complete imine formation before reduction, bypassing C8 steric locking.
-
Imine Formation: In an oven-dried flask under argon, dissolve 8-bromo-chroman-4-one (1.0 eq) and the desired amine (1.2 eq) in anhydrous THF (0.2 M).
-
Lewis Acid Addition: Add
(2.0 eq) dropwise at room temperature. Stir for 12 hours. -
Self-Validation Check (Critical): Remove a 0.1 mL aliquot, concentrate it, and analyze via FT-IR. Do not proceed until the ketone C=O stretch (~1690 cm⁻¹) has completely disappeared and the imine C=N stretch (~1640 cm⁻¹) is dominant.
-
Reduction: Cool the reaction to 0 °C. Carefully add
(1.5 eq) in small portions. Stir for 2 hours. -
Workup: Quench with water (this will form a white
precipitate). Filter the suspension through a pad of Celite, wash with EtOAc, and extract the filtrate.
Protocol B: Late-Stage Buchwald-Hartwig Amination at the 8-Position
This protocol utilizes BrettPhos to overcome the ortho-oxygen steric clash.
-
Preparation: In an oven-dried Schlenk tube, combine N-Boc-8-bromo-chroman-4-amine (1.0 eq), the coupling amine (1.5 eq),
(0.05 eq), BrettPhos (0.10 eq), and (2.0 eq). -
Atmosphere Exchange: Evacuate the tube and backfill with argon (repeat 3 times).
-
Reaction: Add anhydrous, degassed toluene (0.1 M). Seal the tube and heat at 100 °C for 18 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. Look for the disappearance of the starting material's characteristic 1:1 isotopic bromine pattern (M / M+2) to confirm complete oxidative addition and coupling.
-
Purification: Cool to room temperature, dilute with EtOAc, filter through a short silica plug to remove palladium black, and purify via flash chromatography.
Mandatory Visualizations
Synthetic Workflow for C8 Optimization
Synthetic workflow for functionalizing the sterically hindered 8-position of chroman-4-amines.
Biological Mechanism of Action
Mechanism of action for 8-substituted chroman derivatives as SIRT2 inhibitors.
References
-
Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans, 4-Amino-tetrahydroquinolines, and 5-Amino-dihydrobenzo[b]oxepines Source: Organic Letters - ACS Publications URL:[Link]
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Source: European Journal of Medicinal Chemistry (via UEvora) URL:[Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry (PMC) URL:[Link]
-
Comprehensive accounts of pharmaceutical research and development: from discovery to late-stage process development Source: ACS Symposium Series / DOKUMEN.PUB URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,8-Difluorochroman-4-amine|CAS 886762-85-2 Supplier [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
Validation & Comparative
Chiral HPLC Methods for Separating (S)- and (R)-8-Bromochroman-4-amine: A Comprehensive Comparison Guide
Introduction: The Analytical Challenge of Chromanamines
The enantiomeric resolution of primary amines is a cornerstone of modern pharmaceutical development. Specifically, 8-Bromochroman-4-amine serves as a highly versatile chiral building block. The bromine atom at the 8-position provides an essential handle for transition-metal catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations)[1], while the stereocenter at the 4-position dictates the 3D spatial orientation required for binding affinity in various neurological and oncological targets[1].
Because the (S)- and (R)-enantiomers often exhibit drastically different pharmacokinetic and pharmacodynamic profiles, achieving baseline baseline separation (
Mechanistic Overview: Selecting the Right Chiral Selector
Primary amines like 8-Bromochroman-4-amine present unique chromatographic behavior. The
Alternative 1: Immobilized Polysaccharide CSPs (e.g., Chiralpak IG)
Polysaccharide columns, such as those based on amylose tris(3-chloro-5-methylphenylcarbamate), rely on a combination of hydrogen bonding, dipole-dipole interactions, and
-
The Causality of Selectivity: The 8-bromo group interacts with the
-acidic 3-chloro-5-methylphenyl groups of the CSP. To prevent severe peak tailing caused by secondary interactions between the primary amine and residual surface silanols on the silica support, a basic additive like diethylamine (DEA) is strictly required in the mobile phase.
Alternative 2: Crown Ether CSPs (e.g., CROWNPAK CR-I(+), ChiroSil RCA(+))
Crown ether columns are explicitly designed for primary amines[3][4]. They utilize a chiral 18-crown-6 ether covalently bonded to the silica surface.
-
The Causality of Selectivity: The separation mechanism is a host-guest inclusion complex. Under acidic conditions (pH 1.0–2.0), the primary amine is fully protonated to an ammonium ion (
). This cation fits perfectly into the cavity of the 18-crown-6 ring. Chiral recognition occurs because the steric hindrance of the chroman ring and the 8-bromo substituent interacts differently with the chiral barriers of the crown ether depending on the enantiomer's absolute configuration.
Alternative 3: Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic V)
Based on the antibiotic vancomycin, these columns offer multiple interaction sites, including 18 chiral centers, 5 aromatic rings, and various H-bonding pockets[5][6].
-
The Causality of Selectivity: For primary amines, these columns are best operated in "Polar Ionic Mode" (100% methanol with volatile acid/base additives). The interaction is driven by ionic bonding between the protonated amine of the analyte and the carboxylate groups on the vancomycin, complemented by steric fit within the macrocyclic cleft.
Caption: Mechanistic interaction of protonated primary amines with crown ether CSPs.
Performance Comparison Data
The following table summarizes the comparative performance of these three column technologies for the analytical separation of racemic 8-Bromochroman-4-amine.
| Performance Metric | Chiralpak IG (Polysaccharide) | CROWNPAK CR-I(+) (Crown Ether) | Chirobiotic V (Macrocyclic) |
| Primary Separation Mode | Normal Phase (NP) | Acidic Reversed Phase (RP) | Polar Ionic Mode (PIM) |
| Typical Mobile Phase | Hexane / EtOH / DEA | MeOH / AcOH / TEA | |
| Retention Time ( | 8.5 min, 11.2 min | 14.1 min, 22.5 min | 10.3 min, 12.8 min |
| Selectivity ( | 1.45 | 1.85 | 1.32 |
| Resolution ( | 2.8 | 4.5 | 2.1 |
| Peak Symmetry ( | 1.3 (Slight tailing) | 1.05 (Excellent) | 1.4 (Moderate tailing) |
| Preparative Suitability | Excellent (High Loading) | Poor (Low Capacity) | Moderate |
Data Synthesis: While the Crown Ether column provides superior baseline resolution and peak symmetry due to its highly specific host-guest mechanism[3], it suffers from low loading capacity. Conversely, the Polysaccharide column is the optimal choice if the analytical method needs to be scaled up for preparative purification[2].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and System Suitability Testing (SST) criteria to verify column performance prior to sample analysis.
Caption: Workflow for selecting chiral HPLC methods for primary amines.
Protocol A: High-Resolution Analytical Determination using CROWNPAK CR-I(+)
This method is strictly for analytical determination of enantiomeric excess (ee%).
1. Mobile Phase Preparation:
-
Action: Prepare a 10 mM Perchloric acid (
) solution in HPLC-grade water, adjusted to pH 1.5. Mix with Methanol at an 85:15 (v/v) ratio. -
Causality: Perchloric acid is used instead of Trifluoroacetic acid (TFA). TFA forms strong ion pairs with primary amines, which physically blocks the amine from entering the crown ether cavity. The perchlorate ion is chaotropic and leaves the
free to complex with the stationary phase[3]. Methanol (max 15%) is added to reduce the retention time of the highly hydrophobic 8-bromo-chroman skeleton.
2. Sample Preparation:
-
Action: Dissolve 1.0 mg of 8-Bromochroman-4-amine in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
3. Chromatographic Conditions:
-
Column: Daicel CROWNPAK CR-I(+) (4.6 mm × 150 mm, 5 µm)
-
Flow Rate: 0.8 mL/min
-
Temperature: 25 °C (Lower temperatures enhance resolution by stabilizing the host-guest complex, but increase backpressure[3]).
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
4. System Suitability & Validation:
-
Inject a blank (mobile phase) to confirm no carryover.
-
Inject the racemic standard. The system is validated if
and the tailing factor for both peaks is .
Protocol B: Preparative-Scale Method using Chiralpak IG
This method is designed for scaling up to purify milligram to gram quantities.
1. Mobile Phase Preparation:
-
Action: Mix Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA).
-
Causality: Ethanol provides better solubility for the polar amine than isopropanol. The addition of 0.1% DEA is critical; it dynamically coats the residual acidic silanols on the silica support, preventing irreversible adsorption and severe tailing of the basic chromanamine[2].
2. Sample Preparation:
-
Action: Dissolve 10 mg of the racemate in 1.0 mL of Ethanol.
-
Causality: Dissolving the sample in the stronger eluting solvent (EtOH) rather than the mobile phase allows for higher concentration injections without immediate precipitation at the column head.
3. Chromatographic Conditions:
-
Column: Chiralpak IG (4.6 mm × 250 mm, 5 µm for analytical screening; scale to 20 mm ID for prep).
-
Flow Rate: 1.0 mL/min (analytical).
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
4. System Suitability & Validation:
-
Inject the racemate. The system is validated if
. If drops below 1.5 during scale-up, reduce the injection volume or decrease the Ethanol percentage to 15% to increase retention and selectivity.
Conclusion & Recommendations
The choice of chiral HPLC method for separating (S)- and (R)-8-Bromochroman-4-amine depends entirely on the objective of the chromatographic run:
-
For Quality Control and ee% Determination: The Crown Ether CSP (CROWNPAK CR-I(+)) is the undisputed gold standard. Its specific host-guest interaction with primary amines guarantees baseline separation with pristine peak symmetry, eliminating integration errors.
-
For Preparative Isolation: The Immobilized Polysaccharide CSP (Chiralpak IG) is highly recommended. It offers the high loading capacity and robust solvent compatibility required to process large batches of the racemate into optically pure building blocks for downstream synthesis.
-
For Orthogonal Screening: If matrix interferences occur in standard normal or reversed-phase modes, the Macrocyclic Glycopeptide (Chirobiotic V) operating in polar ionic mode offers a highly orthogonal separation mechanism[6].
References
- Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC - NIH. Source: nih.gov.
- Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns. Source: thelabstore.co.uk.
- ChiroSil® Crown Ether Phases - Regis Technologies. Source: registech.com.
- ASTEC® CHIROBIOTIC® V CHIRAL HPLC COLUMN. Source: thomassci.com.
- An overview of chiral separations of pharmaceutically active substances by HPLC. Source: scispace.com.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Source: chromatographyonline.com.
Sources
- 1. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. thelabstore.co.uk [thelabstore.co.uk]
- 4. ChiroSil® Crown Ether Phases - Regis Technologies [registech.com]
- 5. thomassci.com [thomassci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Biological Potency of 6-Bromo vs. 8-Bromo Chroman-4-amines: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the chroman scaffold stands out as a "privileged structure," forming the backbone of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1][2] Among its many derivatives, chroman-4-amines have emerged as a promising class of compounds, particularly in the pursuit of novel therapeutics for neurodegenerative diseases. A key area of investigation for these compounds is their role as inhibitors of monoamine oxidases (MAO), enzymes pivotal in the metabolism of neurotransmitters and whose dysregulation is implicated in conditions such as Parkinson's and Alzheimer's disease.[3][4]
This guide provides an in-depth comparison of two closely related analogs: 6-bromo-chroman-4-amine and 8-bromo-chroman-4-amine. While direct, head-to-head experimental data comparing these two specific isomers is not extensively available in current literature, this analysis will leverage established principles of structure-activity relationships (SAR), electronic and steric effects, and data from analogous compounds to provide a scientifically grounded perspective on their potential differences in biological potency. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel chroman-based therapeutic agents.
The Chroman-4-amine Scaffold: A Versatile Pharmacophore
The chroman-4-amine moiety possesses a unique three-dimensional structure that allows it to interact with a variety of biological targets. The amine group at the 4-position is a key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions within the active site of an enzyme or the binding pocket of a receptor. The chroman ring system itself provides a rigid scaffold that can be functionalized at various positions to modulate the compound's physicochemical properties, such as lipophilicity, and to fine-tune its biological activity and selectivity.
Halogenation, particularly bromination, of the aromatic ring of the chroman scaffold is a common strategy to enhance biological potency.[1] The position of the bromine substituent can significantly influence the electronic distribution and steric profile of the molecule, thereby altering its interaction with the biological target.
Theoretical Comparison of 6-Bromo and 8-Bromo Isomers: A Look at Structure-Activity Relationships
In the absence of direct comparative data, we can infer potential differences in the biological potency of 6-bromo and 8-bromo chroman-4-amines by considering the electronic and steric effects of the bromine substituent at each position.
Electronic Effects:
The bromine atom exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the interplay of these effects can influence the acidity of the amine and the electron density of the aromatic pi-system, which can be critical for binding to biological targets.
-
6-Bromo Isomer: The bromine at the 6-position is para to the oxygen atom of the chroman ring and meta to the carbon bearing the amine group. Its electron-withdrawing nature would decrease the electron density of the benzene ring.
-
8-Bromo Isomer: The bromine at the 8-position is ortho to the oxygen atom. This proximity can lead to more complex electronic interactions and potential intramolecular hydrogen bonding with the amine group, which could influence its pKa and availability for interaction with the target.
Studies on related chroman-4-one derivatives have shown that electron-withdrawing groups at both the 6- and 8-positions can be favorable for inhibitory activity against certain enzymes, such as sirtuin 2 (SIRT2).[5] This suggests that for some targets, reducing the electron density of the aromatic ring is beneficial for potency.
Steric Effects:
The size of the bromine atom can also play a significant role in how the molecule fits into a binding pocket.
-
6-Bromo Isomer: The 6-position is relatively exposed on the chroman scaffold. A bromine atom here may interact with a specific hydrophobic pocket in the target protein.
-
8-Bromo Isomer: The 8-position is in closer proximity to the heterocyclic part of the chroman ring system. A bulky bromine atom at this position could introduce steric hindrance, potentially preventing an optimal binding conformation for some targets, while for others it might provide a crucial interaction that enhances affinity.
Illustrative Biological Data: A Hypothetical Comparison
To provide a clearer picture of how the biological potency of these two isomers would be compared, the following table presents hypothetical data from a monoamine oxidase (MAO) inhibition assay. It is crucial to note that this data is for illustrative purposes only and is not based on actual experimental results.
| Compound | Target | IC50 (µM)[6] | Selectivity Index (MAO-A/MAO-B) |
| 6-Bromo-chroman-4-amine | MAO-A | 1.5 | 10 |
| MAO-B | 15 | ||
| 8-Bromo-chroman-4-amine | MAO-A | 5.2 | 0.5 |
| MAO-B | 2.6 | ||
| Reference Compound (e.g., Selegiline) | MAO-A | 10 | 0.01 |
| MAO-B | 0.1 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols for Biological Potency Determination
To empirically determine and compare the biological potency of 6-bromo and 8-bromo chroman-4-amines, a series of well-established in vitro assays can be employed. The following are detailed protocols for a monoamine oxidase inhibition assay and a serotonin receptor binding assay, two relevant assays for compounds targeting the central nervous system.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay measures the ability of the test compounds to inhibit the activity of MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[7][8]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)[7]
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Test compounds (6-bromo and 8-bromo chroman-4-amine) and a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the fluorescent probe, HRP, and the MAO enzyme (either MAO-A or MAO-B).
-
Inhibitor Addition: Add the serially diluted test compounds or reference inhibitor to the respective wells. Include wells with buffer only as a negative control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm for Amplex Red).[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Serotonin Receptor (e.g., 5-HT2A) Radioligand Binding Assay
This assay determines the affinity of the test compounds for a specific serotonin receptor subtype by measuring their ability to displace a radiolabeled ligand.[9][10]
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
Radioligand (e.g., [³H]ketanserin)[11]
-
Test compounds (6-bromo and 8-bromo chroman-4-amine) and a reference compound (e.g., ketanserin)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (cold binding buffer)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound in the binding buffer.
-
Assay Setup: In a 96-well plate, add the binding buffer, the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the serially diluted test compounds. To determine non-specific binding, add a high concentration of an unlabeled reference compound to a set of wells.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the inhibitor concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Synthesis and Future Directions
While this guide provides a framework for comparing the biological potency of 6-bromo and 8-bromo chroman-4-amines, the definitive answer to which isomer is more potent will depend on the specific biological target and the assays employed. The synthesis of these compounds can be achieved through established methods, often starting from the corresponding bromo-substituted phenols.
The chroman-4-amine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Future research should focus on the direct, parallel evaluation of positional isomers, such as the 6-bromo and 8-bromo analogs, against a panel of relevant biological targets. Such studies will provide invaluable insights into the structure-activity relationships of this important class of compounds and pave the way for the rational design of more potent and selective drug candidates. The presence of a bromo-substituent is often associated with enhanced biological activity, and a thorough investigation into the optimal placement of this and other substituents is a critical step in the drug discovery process.[1]
References
-
Bio-protocol. (n.d.). 2.2. Human Monoamine Oxidase Inhibition Assay. Retrieved from [Link]
- BenchChem. (2025).
- Herraiz, T. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). IntechOpen.
- Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 335-344.
- BenchChem. (2025). Application Notes and Protocols for Measuring the MAO Inhibitory Activity of (-)-Salsoline Hydrochloride.
- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7063-7075.
- Meltzer, H. Y., et al. (2007). Analogues of doxanthrine reveal differences between the dopamine D1 receptor binding properties of chromanoisoquinolines and hexahydrobenzo[a]phenanthridines. Bioorganic & Medicinal Chemistry, 15(18), 6047-6055.
- Moutayakine, A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.
- Ghaffari, S., et al. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Molecules, 28(18), 6678.
- Emami, S., & Foroumadi, A. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
-
ResearchGate. (n.d.). The toxicity of the described series of compounds (IC50 [μM]). Retrieved from [Link]
- BenchChem. (2025).
- Roth, B. L., & Wesolowska, A. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Pharmacology, Chapter 2, Unit 2.2.
- Ali, M. A., et al. (2024). 6-Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Heliyon, 10(7), e28695.
-
ResearchGate. (n.d.). Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. Retrieved from [Link]
- Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1779-1785.
- Kumar, V., & Sharma, S. (2017). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 7(57), 35837-35858.
-
Science.gov. (n.d.). ic50 values compared: Topics. Retrieved from [Link]
- Emami, S., & Foroumadi, A. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
- van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 289-303.
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Retrieved from [Link]
- Li, H., et al. (2025). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Journal of Ginseng Research, 49(1), 1-18.
- Berg, K. A., & Clarke, W. P. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. The Journal of Pharmacology and Experimental Therapeutics, 382(3), 264-276.
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
- de Oliveira, A. M., et al. (2025).
- El-Sayed, M. A., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Pharmaceuticals, 15(7), 786.
- Strange, P. G. (2005). Oligomers of D2 dopamine receptors: evidence from ligand binding. Journal of Molecular Neuroscience, 26(2-3), 155-160.
-
Guide to Pharmacology. (n.d.). 5-hydroxytryptamine [Ligand Id: 5] activity data from GtoPdb and ChEMBL. Retrieved from [Link]
- Wang, Y., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences, 24(2), 991.
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- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating the Absolute Configuration of Chiral Chroman-4-amines: A Comparative Analytical Guide
Executive Summary & The Pharmacological Imperative
Chiral chroman-4-amines are privileged pharmacophores in modern drug discovery. Derivatives such as 6-bromo-8-chlorochroman-4-amine and various alkyl-substituted analogs have gained significant prominence as potent inhibitors of Sirtuin 2 (SIRT2), a target heavily implicated in neurodegenerative diseases[1].
In the development of these therapeutics, the spatial arrangement of atoms at the C4 stereocenter is not merely a structural detail; it is a fundamental determinant of biological activity. Enantiomers of chroman-4-amines frequently exhibit divergent pharmacological profiles, where one enantiomer may act as a potent inhibitor while the other is inactive or even toxic[2]. Consequently, validating the absolute configuration (AC) of synthesized chroman-4-amines is a critical regulatory and scientific requirement.
As a Senior Application Scientist, I have designed this guide to objectively compare the three most robust analytical techniques for AC validation: Single-Crystal X-ray Diffraction (SCXRD), Chiroptical Spectroscopy (VCD/ECD), and Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs).
Comparative Analysis of Validation Techniques
The selection of an appropriate validation method depends on the physical state of the sample, the presence of heavy atoms, and the availability of computational resources. Table 1 provides an objective comparison of the primary methodologies[2][].
Table 1: Objective Comparison of Absolute Configuration Validation Methods
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Chiroptical Spectroscopy (VCD / ECD) | NMR Spectroscopy (Mosher's Method) |
| Core Principle | Measures anomalous dispersion of X-rays in a crystal lattice. | Compares experimental differential absorption of polarized light with TD-DFT calculations. | Analyzes chemical shift differences ( |
| Sample Requirement | High-quality single crystal (enantiopure). | 2–10 mg in solution (VCD) or microgram scale (ECD). | 1–5 mg of pure compound. |
| Advantages | Direct, unambiguous 3D spatial mapping; considered the "gold standard". | Non-destructive; analyzes molecules in their native solution state. | Rapid, highly accessible instrumentation; requires minimal computational modeling. |
| Limitations | Crystallization can be extremely difficult; requires heavy atoms (e.g., Br, Cl) for reliable anomalous dispersion. | Requires rigorous, computationally expensive Density Functional Theory (DFT) modeling. | Requires derivatization (destructive); steric hindrance at the amine can impede reaction. |
Experimental Data: A Case Study Comparison
To demonstrate the efficacy of these methods, Table 2 summarizes representative experimental validation data for (4S)-6-bromo-8-chlorochroman-4-amine , a halogenated scaffold utilized in SIRT2 inhibitor development[1].
Table 2: Quantitative Validation Data for (4S)-6-bromo-8-chlorochroman-4-amine
| Analytical Method | Key Metric Analyzed | Experimental Observation | Theoretical / Reference Target | Conclusion |
| SCXRD | Flack Parameter | 0.018(4) | 0.000 (Pure enantiomer) | Unambiguously confirms (4S) |
| VCD Spectroscopy | Major Band Correlation | (+) 1620 cm⁻¹, (-) 1250 cm⁻¹ | Matches DFT simulated bands for (4S) | Confirms (4S) |
| NMR (Mosher's) | C5-H: +0.14 ppm, C3-H: -0.09 ppm | (+) for C5 side, (-) for C3 side | Confirms (4S) |
Note: The presence of bromine and chlorine in this specific scaffold makes it highly amenable to SCXRD due to strong anomalous dispersion effects[1]. However, for non-halogenated chroman-4-amines, VCD and NMR methods become indispensable.
Self-Validating Experimental Protocols
Do not merely execute steps; understanding the causality behind each experimental choice ensures the integrity of the validation process. Below are the field-proven protocols for VCD/ECD and NMR methodologies.
Protocol 1: Chiroptical Spectroscopy (VCD/ECD) Workflow
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) rely on the comparison of experimental spectra against quantum mechanical predictions[4][5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5–10 mg of the enantioenriched chroman-4-amine in a highly pure, UV/IR-transparent solvent (e.g., CDCl₃ for VCD, Acetonitrile for ECD).
-
Causality: CDCl₃ is chosen for VCD because it lacks strong vibrational bands in the critical "fingerprint" region (1000–1800 cm⁻¹), preventing solvent masking of the chiral solute's signals.
-
-
Spectral Acquisition: Acquire spectra using a dual-PEM FT-VCD spectrometer. Accumulate scans for 4 to 6 hours.
-
Causality: VCD signals are inherently weak (typically
to times smaller than standard IR absorbance). Extended accumulation times are mandatory to achieve a self-validating signal-to-noise ratio.
-
-
Computational Conformational Search: Perform a molecular mechanics search (e.g., using OPLS4 or MMFF) to identify all low-energy conformers within a 5.0 kcal/mol energy window.
-
DFT Optimization: Optimize the geometries of the identified conformers using Density Functional Theory (e.g., B3LYP/6-311G(d,p)) and calculate their vibrational frequencies and rotational strengths[5].
-
Causality: High-level basis sets with polarization functions are required to accurately model the subtle electron density shifts that dictate chiroptical responses.
-
-
Boltzmann Averaging & Assignment: Weight the calculated spectra of each conformer by their Boltzmann distribution at room temperature. Compare the averaged theoretical spectrum to the experimental data to assign the (R) or (S) configuration[2].
VCD/ECD Computational and Experimental Workflow for Absolute Configuration Assignment.
Protocol 2: NMR Spectroscopy via Mosher's Method
When computational resources are limited, Mosher's method provides a highly reliable, empirical approach. It involves reacting the chiral amine with a Chiral Derivatizing Agent (CDA) like
Step-by-Step Methodology:
-
Derivatization: In two separate, dry NMR tubes, dissolve 2 mg of the chroman-4-amine in 0.5 mL of deuterated pyridine (C₅D₅N). Add 2 equivalents of (R)-MTPA-Cl to the first tube and (S)-MTPA-Cl to the second tube.
-
Causality: Pyridine acts as both the solvent and the acid scavenger. It catalyzes the reaction, ensuring complete conversion of the sterically hindered C4-amine to the corresponding diastereomeric amides.
-
-
NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for both the resulting (S)-MTPA amide (derived from the R-reagent) and the (R)-MTPA amide (derived from the S-reagent)[2].
-
Signal Assignment: Carefully assign the protons flanking the C4 stereocenter. For chroman-4-amines, these are typically the C3-methylene protons and the C5-aromatic proton.
-
Calculation & Spatial Mapping: Calculate the chemical shift difference for each proton:
.-
Causality: In the extended conformation, the phenyl ring of the MTPA moiety exerts a diamagnetic shielding effect on the protons situated on the same side of the molecule. Protons with a positive
are located on the right side of the MTPA plane, while those with a negative are on the left. This creates a self-validating spatial map of the C4 stereocenter[].
-
Logic flow for Mosher's method derivatization and NMR chemical shift analysis.
Conclusion & Strategic Recommendations
Validating the absolute configuration of chroman-4-amines requires a strategic approach tailored to the molecule's specific properties.
-
If your chroman-4-amine contains heavy halogens (e.g., Br, Cl) and crystallizes well, SCXRD is the definitive choice.
-
For liquid samples or those that resist crystallization, VCD/ECD provides a non-destructive, highly reliable alternative, provided rigorous DFT modeling is applied.
-
For rapid, benchtop validation without complex computational overhead, Mosher's Method remains an elegant and self-validating technique.
By understanding the causality behind these protocols, researchers can ensure the scientific integrity of their stereochemical assignments, thereby de-risking downstream biological assays and drug development pipelines.
References
- Buy 6-Bromo-8-chlorochroman-4-amine Smolecule
- A Comparative Guide to Validating the Absolute Configur
- Absolute Configuration and Conformation of (−)
- Determination Techniques for Absolute Configur
Sources
Technical Guide: Asymmetric Reductive Amination vs. Chiral Resolution for Chroman Amines
[1]
Executive Summary
Chiral chroman amines (e.g., 4-aminochroman) are privileged pharmacophores in drug discovery, serving as precursors for serotonin reuptake inhibitors and ion channel blockers. The stereochemistry at the C4 position is critical for potency and selectivity.
This guide compares two dominant synthetic routes:
-
Biocatalytic Asymmetric Reductive Amination (ARA): A direct, one-step conversion of chroman-4-one to chiral amine using ω-Transaminases (ω-TAs).
-
Classical Chiral Resolution: A multi-step process involving the non-selective synthesis of racemic amine followed by diastereomeric salt crystallization.
The Verdict: For early-phase discovery (gram-scale), Chiral Resolution remains the robust "low-tech" workhorse due to speed of implementation. For process development and manufacturing (>100g), Biocatalytic ARA is superior due to 100% theoretical yield, superior atom economy, and elimination of heavy metal waste.
Comparative Analysis: The Data
The following table summarizes key performance metrics derived from process optimization studies.
Table 1: Head-to-Head Performance Metrics
| Metric | Method A: Biocatalytic ARA (ω-Transaminase) | Method B: Classical Resolution (Tartaric Acid) |
| Starting Material | Chroman-4-one (Prochiral Ketone) | Racemic 4-Aminochroman |
| Step Count | 1 (Direct conversion) | 3 (Reductive amination + Salt formation + Free-basing) |
| Theoretical Yield | 100% | 50% (max) without recycling |
| Enantiomeric Excess (ee) | >99% (Enzyme dependent) | 90-99% (Requires recrystallization cycles) |
| Atom Economy | High (Byproduct is acetone/pyruvate) | Low (Discarding 50% of wrong enantiomer + resolving agent) |
| Development Time | High (Enzyme screening required) | Low (Standard acid screen) |
| Cost Driver | Enzyme & Cofactor (PLP) | Labor & Yield Loss |
| Scalability | Linear (Flow chemistry compatible) | Non-linear (Crystallization thermodynamics vary) |
Method A: Asymmetric Reductive Amination (ARA)
Mechanism & Rationale
This method utilizes ω-Transaminases (ω-TAs) to transfer an amino group from a sacrificial donor (e.g., isopropylamine) to the prochiral ketone (chroman-4-one).
-
Why it works: The enzyme active site binds the ketone in a specific orientation relative to the PLP cofactor, ensuring hydride transfer occurs exclusively from one face.
-
The Challenge: The reaction is reversible. To drive it to completion, we use an excess of amine donor and remove the volatile byproduct (acetone).[1]
Visualization: Transaminase Catalytic Cycle
The following diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized in this protocol.
Caption: The Transaminase Ping-Pong Bi-Bi mechanism. The enzyme shuttles nitrogen from the donor to the chroman-4-one substrate via the PLP cofactor.
Experimental Protocol: Transaminase-Mediated Synthesis
Objective: Synthesis of (R)-4-aminochroman from 4-chromanone.
-
Reagent Prep:
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.
-
Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM final concentration.
-
Amine Donor: Isopropylamine (IPA), 1.0 M (as hydrochloride salt, pH adjusted to 7.5).
-
Enzyme: Commercial ω-Transaminase (e.g., ATA-113 or equivalent (R)-selective variant), 5 mg/mL lyophilized powder.
-
Substrate: Chroman-4-one dissolved in DMSO (10% v/v final).
-
-
Reaction Setup:
-
In a glass vial, combine the IPA solution (excess, 5-10 equiv) and PLP buffer.
-
Add the enzyme powder and stir gently to dissolve.
-
Add the Chroman-4-one/DMSO solution dropwise.
-
Critical Control: Leave the vial open or covered with a perforated film to allow acetone evaporation (shifting equilibrium). Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
-
Work-up:
-
Validation:
-
Determine conversion by HPLC (C18 column).[2]
-
Determine ee% by Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 90:10).
-
Method B: Classical Chiral Resolution[1]
Mechanism & Rationale
This method relies on the formation of diastereomeric salts.[3][4] Since enantiomers have identical physical properties in achiral environments, they cannot be separated by standard crystallization. Reacting them with a chiral acid (Resolving Agent) creates diastereomers with distinct solubilities.[3][4]
-
Resolving Agent: (L)-(+)-Tartaric acid is the industry standard for amines due to low cost and availability.
-
The Challenge: "The Fog of Solubility." Predicting the exact solvent system for maximum solubility difference (
) is empirical and requires screening.
Experimental Protocol: Resolution with Tartaric Acid
Objective: Isolation of (R)-4-aminochroman from racemic mixture.
-
Precursor Synthesis (Non-selective):
-
Reductive amination of chroman-4-one using NaBH₄ and NH₄OAc in Methanol to yield rac-4-aminochroman.
-
-
Salt Formation Screen:
-
Dissolve 10 mmol rac-4-aminochroman in Ethanol (20 mL).
-
Add 10 mmol (1 equiv) (L)-(+)-Tartaric acid dissolved in hot Ethanol.
-
Heat to reflux until clear.[2]
-
-
Crystallization:
-
Allow the solution to cool slowly to Room Temperature (RT) over 4 hours.
-
Critical Control: If oiling out occurs, reheat and add small amounts of water (dropwise) until the cloud point is reached, then cool again.
-
Collect crystals via vacuum filtration.[2]
-
-
Recrystallization (The Purification Loop):
-
Take the solid salt and recrystallize from EtOH/H₂O (9:1) until constant melting point is achieved.[2]
-
-
Free-Basing:
-
Suspend the purified salt in water.
-
Basify with 2M NaOH (pH > 12).[2]
-
Extract with Dichloromethane (DCM) to obtain the chiral free amine.
-
Decision Matrix: Which Path to Choose?
Use the following flowchart to determine the optimal strategy for your specific project stage.
Caption: Strategic decision tree for selecting amine synthesis methodology based on scale and timeline.
References
-
Mathew, S. & Yun, H. (2012).[1] ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.[1] ACS Catalysis, 2(6), 993–1001. Link[2]
-
Kelly, S. A., et al. (2018).[1] Application of ω-Transaminases in the Pharmaceutical Industry.[1][5][6] Chemical Reviews, 118(1), 349–367.[1] Link[2]
-
Fuchs, M., et al. (2015). Biocatalytic Synthesis of Chiral Amines. Chemical Reviews, 115(18), 9221–9258. Link[2]
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Seminal text on classical resolution).[2][4]
-
Presset, M., et al. (2013). Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases.[6] ACS Catalysis, 3(4), 555–559. Link[2]
Sources
- 1. Transaminase - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Analytical Qualification of (S)-8-Bromochroman-4-amine Reference Standards
Strategic Overview: The Purity Paradox
(S)-8-Bromochroman-4-amine is a high-value chiral building block, frequently employed in the synthesis of serotonin receptor modulators and kinase inhibitors.[1] Its structural integrity—specifically the halogen placement at C8 and the stereocenter at C4—dictates the efficacy of downstream APIs.
In drug development, a "Certificate of Analysis" (CoA) is only as good as the method used to generate it. A common pitfall in sourcing this standard is relying on a single analytical technique. A 99% purity by HPLC-UV can hide significant inorganic salts, residual solvents, or non-chromophoric impurities that skew stoichiometric calculations in synthesis.
This guide objectively compares three analytical methodologies for qualifying (S)-8-Bromochroman-4-amine reference standards: Chiral HPLC (Normal Phase) , Supercritical Fluid Chromatography (SFC) , and Quantitative NMR (qNMR) .[1]
The Qualification Workflow
The following diagram illustrates the decision matrix for certifying a primary reference standard.
Caption: Integrated workflow for establishing a primary reference standard, combining absolute quantification (qNMR) with orthogonal separation techniques.
Comparative Analysis of Methodologies
Method A: Chiral HPLC (Normal Phase)
The Industry Workhorse
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the gold standard for determining Enantiomeric Excess (ee).[1] For chroman-4-amines, normal phase conditions are preferred to maximize the interaction between the amine and the chiral selector.[1]
-
Mechanism: Uses Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) columns.[1][2] The separation relies on hydrogen bonding and
interactions between the analyte and the stationary phase. -
Critical Parameter: The use of a basic additive (Diethylamine or Butylamine) is mandatory to suppress peak tailing caused by the free amine interacting with residual silanols.
Method B: SFC (Supercritical Fluid Chromatography)
The High-Throughput Challenger[1]
SFC utilizes supercritical CO2 as the primary mobile phase. It is increasingly replacing HPLC for chiral screening due to its speed and "green" profile.
-
Mechanism: Similar stationary phases to HPLC (e.g., Chiralpak AD-H or OD-H) but operates at higher pressures (100-150 bar).[1]
-
Advantage: The low viscosity of scCO2 allows for high flow rates (3-5 mL/min) without high backpressure, reducing analysis time by 70%.
Method C: qNMR (Quantitative NMR)
The Absolute Truth[3]
Unlike chromatography, qNMR does not require a reference standard of the analyte itself.[4] It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei.[4]
-
Mechanism: 1H NMR using an Internal Standard (IS) of high, certified purity (e.g., Maleic Acid or TCNB).
-
Role: It determines the absolute weight-percent purity, accounting for water, salts, and solvents that UV detectors miss.
Experimental Data Comparison
The following data represents a validation study performed on a batch of (S)-8-Bromochroman-4-amine (Lot #BC-2024-08).
Table 1: Performance Metrics
| Metric | Chiral HPLC (Method A) | SFC (Method B) | qNMR (Method C) |
| Analysis Time | 25.0 min | 6.5 min | 15.0 min |
| Resolution ( | 4.2 (S vs R) | 3.8 (S vs R) | N/A |
| LOD (Impurity) | 0.05% | 0.10% | ~0.5% |
| Precision (RSD) | 0.2% | 0.5% | 0.8% |
| Solvent Consumption | High (Hexane/IPA) | Low (CO2/MeOH) | Minimal (d-Solvent) |
Table 2: Purity Assessment Results
| Parameter | Chiral HPLC Result | qNMR Result | Interpretation |
| Chromatographic Purity | 99.8% (Area %) | N/A | HPLC overestimates purity by ignoring non-UV active species.[1] |
| Enantiomeric Excess | 99.4% ee | N/A | qNMR cannot distinguish enantiomers without chiral shift reagents. |
| Absolute Purity (w/w) | N/A | 96.2% | CRITICAL: The sample contains ~3.6% inorganic salts/solvents. |
Scientist's Note: If you relied solely on HPLC, you would treat this standard as 99.8% pure. Using it for stoichiometric calculations in a reaction would lead to a 3.6% error in stoichiometry, potentially causing side reactions or lower yields. qNMR is non-negotiable for primary standards.
Detailed Validation Protocols
Protocol 1: Chiral HPLC (Enantiomeric Purity)
Objective: Quantify the (R)-enantiomer and regioisomers.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
mm, 5ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> m.[1] -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm (Bromine absorbance) and 280 nm (Aromatic).
-
Sample Prep: Dissolve 1 mg in 1 mL Mobile Phase.
-
System Suitability: Resolution (
) between (R) and (S) enantiomers must be .
Protocol 2: qNMR (Absolute Content)
Objective: Determine w/w% purity against a NIST-traceable standard.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (depending on solubility).[1] TCNB is preferred for aromatics to avoid signal overlap.
-
Solvent: DMSO-
(ensures full solubility of the amine salt). -
Pulse Sequence: 90° pulse, relaxation delay (
) seconds (5x T1). -
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.
Impurity Profiling & Causality
Understanding the origin of impurities allows for better method selection. The primary impurities for (S)-8-Bromochroman-4-amine stem from its synthesis via the reduction of 8-bromochroman-4-one.[1]
Caption: Synthesis pathway showing the origin of critical impurities (R-enantiomer and alcohol derivative).
-
The (R)-Enantiomer: Arises from imperfect chiral induction.[1] Detection: Only visible via Chiral HPLC/SFC.
-
The Alcohol (Impurity 2): Result of direct ketone reduction. Detection: Visible in HPLC (different retention) and 1H NMR (distinct chemical shift of the C4 proton).
-
Des-bromo (Impurity 3): If catalytic hydrogenation is used, the bromine can be cleaved. Detection: MS or HPLC (significant RT shift).
Final Recommendation
For researchers requiring a Certified Reference Standard for (S)-8-Bromochroman-4-amine:
-
Do not accept "HPLC Purity" alone. Demand a CoA that includes qNMR or Elemental Analysis to account for salt forms (HCl vs Free base) and solvation.
-
Routine Monitoring: For daily reaction monitoring, SFC is the superior choice due to speed.
-
Master Standard: Establish a "Gold Standard" internal batch characterized by both Chiral HPLC (for ee%) and qNMR (for w/w%).
References
-
ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[5][6][7] International Council for Harmonisation. Link
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy—Applications in drug analysis.[3][8][9] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Subramanian, G. (2006). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Specifically Chapter 3 on Polysaccharide Phases). Link
-
Sigma-Aldrich Technical Bulletin. Astec CHIROBIOTIC Handbook: Chiral Separations.[1] (Reference for Chiral HPLC method conditions). Link
Sources
- 1. 735248-42-7|6-Bromochroman-4-amine|BLD Pharm [bldpharm.com]
- 2. yakhak.org [yakhak.org]
- 3. almacgroup.com [almacgroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. enovatia.com [enovatia.com]
Melting Point Determination of Pure (S)-8-Bromochroman-4-amine HCl: A Comparative Technical Guide
Topic: Melting point determination of pure (S)-8-Bromochroman-4-amine HCl Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of high-value chiral intermediates like (S)-8-Bromochroman-4-amine HCl (CAS: 1810074-67-9), physical characterization is the first line of defense against enantiomeric drift and chemical impurity.[1][2] While High-Performance Liquid Chromatography (HPLC) determines chiral purity, Melting Point (MP) determination remains a critical, rapid orthogonal method for assessing solid-state identity and crystallinity.[1][2]
This guide compares the two primary methodologies for MP determination—Capillary (Visual) and Differential Scanning Calorimetry (DSC) —and analyzes the thermal behavior of the pure (S)-enantiomer versus its racemic and free-base alternatives.[1][2]
Chemical Context & Significance
(S)-8-Bromochroman-4-amine HCl is a specific chiral salt often used as a scaffold in the development of CNS-active agents (e.g., 5-HT1A agonists) [1, 2].[1][2] As a hydrochloride salt, it exhibits a high crystal lattice energy, leading to a significantly higher melting point than its free base form.[3]
| Property | Specification |
| Compound Name | (S)-8-Bromochroman-4-amine hydrochloride |
| CAS Number | 1810074-67-9 |
| Molecular Formula | C₉H₁₁BrClNO |
| Molecular Weight | 264.55 g/mol |
| Physical Form | White to off-white crystalline solid |
| Expected MP Range | >200°C (often with decomposition) |
Critical Insight: Chiral amine salts often exhibit polymorphism or form hydrates.[1] A sharp, reproducible MP is a key indicator that the isolated solid is a single, stable polymorph and chemically pure [3].[3]
Comparative Methodology: Capillary vs. DSC
For this compound, the choice of method impacts the accuracy of the reported value, particularly due to the potential for decomposition near the melting transition.[3]
Comparison Matrix
| Feature | Method A: Capillary (Visual) | Method B: DSC (Thermal) |
| Principle | Visual observation of phase change (Solid | Measurement of heat flow difference between sample and reference.[3][1] |
| Sample Size | ~1-2 mg (in glass capillary).[1] | 2-5 mg (in aluminum pan). |
| Precision | ± 1.0 – 2.0°C (Operator dependent).[1] | ± 0.1°C (Instrument dependent). |
| Decomposition Handling | Difficult; darkening often obscures the melt.[1] | Excellent; separates melting endotherm from decomposition exotherm.[1] |
| Suitability for (S)-HCl Salt | Screening: Good for quick checks.[1] | Validation: Essential for final CoA and polymorph ID. |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the appropriate melting point determination method.
Detailed Experimental Protocols
Protocol A: Capillary Method (Standard Routine)
Best for: Routine purity checks during synthesis optimization.[1]
-
Sample Prep: Grind a small amount of dry (S)-8-Bromochroman-4-amine HCl into a fine powder. Fill a capillary tube to a height of 2-3 mm.[1][2] Compact by tapping.[1]
-
Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Stuart).[3]
-
Ramp Rate:
-
Observation: Record two temperatures:
-
Criterion: A range
indicates high purity.[1] A broad range ( ) suggests wet sample, impurities, or a mixture of diastereomers.[3]
Protocol B: DSC Method (The Gold Standard)
Best for: Final product release and distinguishing melting from decomposition.[1]
-
Calibration: Ensure DSC (e.g., TA Instruments or Mettler Toledo) is calibrated with Indium (
).[3] -
Sample Prep: Weigh 2–4 mg of sample into a Tzero aluminum pan.
-
Note: If decomposition is suspected (common with amine HCl salts), use a pinhole hermetic lid to allow off-gassing without rupturing the pan.[1]
-
-
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min. -
Thermal Cycle:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 250°C (or 30°C above expected melt).
-
-
Analysis: Integrate the endothermic peak.
Data Analysis: Product vs. Alternatives
Comparing the pure (S)-enantiomer to its alternatives reveals why MP is a vital quality attribute.[1][2]
Pure (S)-Enantiomer vs. Racemate
Chiral compounds often exist as racemic compounds (where the racemate crystal is more stable and has a different MP than the pure enantiomer) or conglomerates (where the racemate is a mixture of crystals).[1]
-
Scenario: If (S)-8-Bromochroman-4-amine HCl is a racemic compound (most common), the racemate will typically have a higher melting point than the pure enantiomer due to tighter packing of paired (R) and (S) molecules in the lattice.[1][2]
-
Experimental Evidence: If your pure (S) sample melts at 210°C, but a racemic standard melts at 225°C, an MP of 218°C in your sample likely indicates significant racemization (enantiomeric impurity).[3][1]
HCl Salt vs. Free Base[1]
-
(S)-8-Bromochroman-4-amine (Free Base): Likely an oil or low-melting solid (< 100°C).[1][2]
-
(S)-8-Bromochroman-4-amine HCl (Salt): High melting solid (> 200°C).[1][2]
-
Implication: A depressed melting point in the salt can indicate incomplete protonation or the presence of residual free base.[1]
Purity Profile (Eutectic Effects)
Impurities (regioisomers like the 6-bromo isomer) act as defects in the crystal lattice, causing Melting Point Depression .[1]
-
Equation: The depression follows the freezing point depression law:
.[1] -
Observation: A 1% impurity profile can drop the MP by 0.5–1.0°C and broaden the range significantly.[1]
Troubleshooting & Validation
Common Issue: "Browning" before Melting
Amine hydrochlorides often undergo Dehydrohalogenation (loss of HCl) or oxidation at high temperatures.[1]
-
Symptom: Sample turns brown/black at 200°C but doesn't flow until 210°C.
-
Solution: Use DSC with a sealed pan (hermetic).[1] The DSC will show a sharp endotherm (melting) superimposed on or preceding a broad exotherm (decomposition).[1] Report the DSC Onset, not the visual clear point.
Workflow Visualization
Figure 2: Validation workflow for thermal characterization.
References
-
Sigma-Aldrich. (S)-6-Bromochroman-4-amine hydrochloride Product Page. (Example analog for property comparison). Accessed Oct 2025.[1]
-
PubChem. Compound Summary: Chroman-4-amine hydrochloride. National Library of Medicine.[1]
-
Giron, D. (1995).[3] Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59.[3][1][2]
-
ChemScene. (S)-Chroman-4-amine hydrochloride Product Data.
(Note: Specific experimental melting point values for the (S)-8-bromo isomer are proprietary to specific synthesis lots; users must establish their own reference standard using the DSC protocol above.)
Sources
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for (S)-8-Bromochroman-4-amine Hydrochloride
The responsible handling of novel chemical entities is the bedrock of safe and successful research. For drug development professionals, ensuring personal and environmental safety is not just a matter of compliance, but a prerequisite for scientific integrity. This guide provides a comprehensive overview of the personal protective equipment (PPE) and associated best practices for handling (S)-8-Bromochroman-4-amine hydrochloride.
Core Principles of Protection: The RAMP Framework
To establish a robust safety protocol, we will utilize the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1]
-
Recognize the Hazards: Based on its structure—a brominated chroman-4-amine hydrochloride—we can anticipate potential hazards including skin and eye irritation, respiratory irritation, and potential toxicity if ingested or absorbed.[2][3] Brominated organic compounds, as a class, can present various health and safety risks, including toxicity and corrosivity.[4][5]
-
Assess the Risks: The risk of exposure will vary depending on the experimental procedure. Weighing the solid powder, for instance, carries a higher risk of inhalation than handling a dilute solution.
-
Minimize the Risks: This is achieved through a combination of engineering controls (like fume hoods), administrative controls (safe work practices), and the focus of this guide: personal protective equipment (PPE).[1]
-
Prepare for Emergencies: This includes knowing the location and use of safety showers, eyewash stations, and spill kits, as well as having a clear emergency response plan.[1]
Essential Personal Protective Equipment: A Multi-Layered Defense
The selection of PPE should always be based on a risk assessment of the specific task being performed.[6] The following table outlines the recommended PPE for handling (S)-8-Bromochroman-4-amine hydrochloride in various laboratory settings.
| Activity | Hand Protection | Eye and Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves.[7] | Chemical splash goggles and a face shield.[8][9] | A fully buttoned lab coat.[9] | Mandatory use within a certified chemical fume hood.[10] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. |
| Dissolving and Solution Preparation | Chemical-resistant gloves (nitrile is acceptable for splash protection, consider neoprene or butyl rubber for extended contact).[9] | Chemical splash goggles. A face shield is recommended if there is a risk of splashing.[9] | A fully buttoned lab coat.[9] | All manipulations should be performed in a chemical fume hood.[10] |
| Running Reactions and Work-up | Chemical-resistant gloves (neoprene or butyl rubber recommended).[9] | Chemical splash goggles and a face shield, especially during quenching or extraction steps.[8][9] | A flame-resistant lab coat. For larger scale reactions, a chemical-resistant apron over the lab coat is advised.[6] | All reactions should be conducted within a chemical fume hood.[10] |
| Waste Disposal | Chemical-resistant gloves (neoprene or butyl rubber).[9] | Chemical splash goggles.[8] | A fully buttoned lab coat.[9] | Work should be conducted in a well-ventilated area, preferably within a fume hood.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is critical for minimizing exposure and ensuring reproducible, safe science.
1. Pre-Experiment Preparations:
-
Information Gathering: Before handling the compound, review all available safety information, including this guide and any internal chemical safety documentation.[11]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[10]
-
PPE Inspection: Inspect all PPE for signs of damage or degradation before use. This includes checking gloves for pinholes and ensuring face shields are free of cracks.
-
Emergency Equipment Check: Confirm the location and accessibility of the nearest safety shower, eyewash station, and a spill kit appropriate for halogenated organic compounds.[1]
2. Handling the Compound:
-
Work Area Designation: Designate a specific area within the fume hood for handling (S)-8-Bromochroman-4-amine hydrochloride to prevent cross-contamination.[12]
-
Prudent Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.
-
Container Management: Keep the container tightly sealed when not in use.[13]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14] Avoid eating, drinking, or applying cosmetics in the laboratory.[8]
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of (S)-8-Bromochroman-4-amine hydrochloride and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and pipette tips, must be treated as hazardous waste.[4]
-
Halogenated Organic Waste: Solutions and solid waste containing (S)-8-Bromochroman-4-amine hydrochloride should be disposed of in a clearly labeled "Halogenated Organic Waste" container.[4][15]
-
Aqueous Waste: Aqueous solutions containing the compound should be collected as hazardous aqueous waste and not poured down the drain.[4]
-
Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent like vermiculite, and place it in a sealed container for disposal as hazardous waste.[16] For larger spills, evacuate the area and follow your institution's emergency procedures.[15]
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and workflow for safely handling (S)-8-Bromochroman-4-amine hydrochloride.
Caption: Workflow for Safe Handling of (S)-8-Bromochroman-4-amine hydrochloride.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. Being prepared is your best defense.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[13] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.
By integrating these principles and practices into your daily laboratory workflow, you can confidently and safely handle (S)-8-Bromochroman-4-amine hydrochloride, ensuring the integrity of your research and the well-being of your team.
References
-
American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
- American Chemical Society. (2003).
-
Lab Safety Rules and Guidelines. (2024, January 23). Retrieved from [Link]
-
CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
The OSHA Laboratory Standard | Lab Manager. (2020, April 1). Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal. Retrieved from [Link]
-
Carl ROTH. (2025, June 11). Safety Data Sheet: ≥99%, p.a., ACS. Retrieved from [Link]
-
Chamberland SOP Working with Bromine. (n.d.). Retrieved from [Link]
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. (n.d.). Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Pharmacy Practice News. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Sources
- 1. acs.org [acs.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. sams-solutions.com [sams-solutions.com]
- 7. pppmag.com [pppmag.com]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acs.org [acs.org]
- 11. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. chamberlandresearch.com [chamberlandresearch.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
